5-Methylpyridin-3-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOSXCQXGIARSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657305 | |
| Record name | 5-Methylpyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-90-6 | |
| Record name | 5-Methylpyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylpyridin-3-amine Hydrochloride
This guide provides a comprehensive overview of the synthesis and characterization of 5-Methylpyridin-3-amine hydrochloride, a key intermediate in the development of various bioactive molecules.[1] Intended for researchers, scientists, and professionals in drug development, this document details a reliable synthetic pathway, explains the rationale behind experimental choices, and outlines the analytical techniques required to validate the final compound's identity and purity.
Introduction: The Significance of this compound
This compound is a versatile chemical building block widely utilized in the pharmaceutical and agrochemical industries.[1] Its pyridine core, substituted with both a methyl and an amine group, provides a scaffold for the synthesis of a diverse range of more complex molecules. Notably, this compound serves as a crucial intermediate in the development of pharmaceuticals targeting neurological disorders.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various laboratory and industrial settings.[1]
Synthetic Pathway: From Nitropyridine to Aminopyridine Hydrochloride
The most common and efficient route for the synthesis of 5-Methylpyridin-3-amine is through the reduction of its nitro precursor, 3-nitro-5-methylpyridine. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt. This multi-step process is outlined below.
Retrosynthetic Analysis
A retrosynthetic approach reveals the logical disconnection of the target molecule to readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
Step 1: Nitration of 3-Picoline (3-Methylpyridine)
The synthesis commences with the nitration of 3-picoline. This electrophilic aromatic substitution reaction introduces a nitro group onto the pyridine ring. The reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid.
Step 2: Reduction of 3-nitro-5-methylpyridine
The reduction of the nitro group to an amine is a critical step. While various methods exist for the reduction of nitroarenes, catalytic hydrogenation is often preferred due to its high efficiency and clean reaction profile.[2] Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.[3] The reaction is typically performed under a hydrogen atmosphere in a suitable solvent such as ethanol or methanol.
Alternatively, chemical reduction methods using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, can also be employed.[3][4]
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free base, 5-Methylpyridin-3-amine, to its hydrochloride salt. This is achieved by treating a solution of the amine with hydrochloric acid. The salt then precipitates out of the solution and can be collected by filtration.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
-
3-nitro-5-methylpyridine
-
Palladium on carbon (10 wt. %)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Synthesis of 5-Methylpyridin-3-amine
-
In a round-bottom flask, dissolve 3-nitro-5-methylpyridine in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst should be a small percentage of the starting material's weight (typically 1-5 mol%).
-
The flask is then connected to a hydrogenation apparatus.
-
The reaction vessel is purged with an inert gas, followed by the introduction of hydrogen gas.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically a balloon or a pressurized system).
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (disappearance of the starting material), the hydrogen supply is stopped, and the vessel is purged with an inert gas.
-
The reaction mixture is filtered through a pad of filter aid to remove the catalyst. The filter cake should be washed with a small amount of ethanol to ensure complete recovery of the product.
-
The filtrate, containing the 5-Methylpyridin-3-amine, is collected.
Synthesis of this compound
-
The ethanolic solution of 5-Methylpyridin-3-amine is cooled in an ice bath.
-
Concentrated hydrochloric acid is added dropwise to the stirred solution until the pH is acidic.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitation can be further encouraged by the addition of a less polar solvent, such as diethyl ether.
-
The solid product is collected by vacuum filtration.
-
The collected solid is washed with a small amount of cold diethyl ether to remove any residual impurities.
-
The final product, this compound, is dried under vacuum.
Characterization of this compound
To confirm the identity, purity, and structure of the synthesized compound, a combination of spectroscopic and physical characterization techniques is employed.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₉ClN₂ |
| Molecular Weight | 144.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 59-63 °C (for the free base) |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 5-Methylpyridin-3-amine. The hydrochloride salt will show similar characteristic peaks, with potential shifts in the NMR due to protonation and changes in the IR spectrum related to the ammonium salt.
| Technique | Expected Data |
| ¹H NMR | The spectrum will show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling constants will be characteristic of the substituted pyridine ring. For the free base, 2-amino-5-methylpyridine, characteristic peaks are observed around 7.79, 7.12, 6.32, and 2.12 ppm.[5] |
| ¹³C NMR | The spectrum will display six distinct carbon signals corresponding to the six carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Characteristic peaks will be observed for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of the protonated molecule (M+H)⁺. Fragmentation patterns will be consistent with the structure of 5-Methylpyridin-3-amine.[6] |
Overall Workflow
The entire process, from synthesis to characterization, can be visualized as a streamlined workflow.
Caption: Overall workflow for the synthesis and characterization of this compound.
Safety Considerations
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
The reduction of nitro compounds can be exothermic and should be performed with caution, especially on a larger scale.
-
Catalytic hydrogenation should be carried out in a well-ventilated area, and proper procedures for handling hydrogen gas and pyrophoric catalysts (if applicable) must be followed.
-
Concentrated acids are corrosive and should be handled in a fume hood.
Conclusion
This technical guide has provided a detailed protocol for the synthesis and characterization of this compound. By following the outlined procedures and employing the specified analytical techniques, researchers can confidently produce and validate this important chemical intermediate for its use in further scientific endeavors. The presented workflow emphasizes both the practical aspects of the synthesis and the importance of rigorous characterization to ensure the quality of the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 5. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 6. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis and identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyridin-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyridin-3-amine hydrochloride, a salt of the organic compound 5-methylpyridin-3-amine, is a versatile building block in medicinal chemistry and drug discovery. Its structural features, comprising a pyridine ring substituted with a methyl and an amino group, make it a valuable synthon for the development of various therapeutic agents. The hydrochloride salt form often enhances the compound's stability and aqueous solubility, crucial properties for pharmaceutical development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its characterization. This document is intended to serve as a practical resource for researchers, enabling a deeper understanding of this compound's behavior in experimental settings.
Core Physicochemical Properties
A summary of the key physicochemical properties of 5-Methylpyridin-3-amine and its hydrochloride salt is presented below. It is important to note that while some experimental data for the free base is available, specific experimental values for the hydrochloride salt are not always present in publicly accessible databases. In such cases, predicted values or data for analogous compounds are provided with appropriate context.
| Property | 5-Methylpyridin-3-amine (Free Base) | This compound | Data Source and Notes |
| Molecular Formula | C₆H₈N₂ | C₆H₉ClN₂ | PubChem[1][2] |
| Molecular Weight | 108.14 g/mol | 144.60 g/mol | PubChem[1] |
| Appearance | White to light yellow crystalline solid | Off-white to yellow or brown crystalline powder | Sigma-Aldrich[3], Chem-Impex[4] |
| Melting Point | 59-63 °C | Not explicitly available. Expected to be higher than the free base. | Sigma-Aldrich[3] |
| Boiling Point | Not available | Not applicable (decomposes) | --- |
| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane.[3] | Soluble in water. | Chem-Impex[4] |
| pKa | Predicted: 6.46 ± 0.20 | No experimental data found. The pKa of the pyridinium ion is expected to be in the acidic range. | ChemicalBook |
Experimental Protocols for Physicochemical Characterization
The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on established analytical techniques and are designed to be self-validating.
Synthesis and Purification of this compound
A reliable synthesis and purification protocol is fundamental to obtaining accurate physicochemical data. The following is a representative procedure for the preparation of this compound from its free base.
Diagrammatic Workflow of Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Step-by-Step Protocol:
-
Dissolution: Dissolve a known quantity of 5-Methylpyridin-3-amine in a minimal amount of a suitable anhydrous organic solvent, such as isopropanol or diethyl ether, in a clean, dry flask.
-
Acidification: While stirring the solution, slowly add a stoichiometric amount of a solution of hydrogen chloride in a compatible solvent (e.g., ethereal HCl) or bubble dry hydrogen chloride gas through the solution. The reaction is exothermic, so it is advisable to cool the flask in an ice bath.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for a short period to ensure complete precipitation.
-
Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of the cold organic solvent used for the reaction to remove any unreacted starting material or impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature to remove any residual solvent.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and elemental analysis.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (pyridinium) and the neutral (pyridine) forms.
Diagrammatic Workflow of pKa Determination
References
5-Methylpyridin-3-amine hydrochloride CAS number and molecular structure
An In-Depth Technical Guide to 5-Methylpyridin-3-amine Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It covers the compound's core chemical identity, molecular structure, synthesis, applications, and safety considerations, providing the foundational knowledge necessary for its effective use in research and development.
Core Identification and Physicochemical Properties
This compound is the salt form of the versatile heterocyclic building block, 5-Methylpyridin-3-amine (also known as 3-Amino-5-picoline). The hydrochloride form is often preferred in laboratory and developmental settings due to its enhanced stability, improved handling characteristics, and typically greater solubility in aqueous media compared to the free base.[1]
A clear distinction between the hydrochloride salt and its corresponding free base is crucial for accurate experimental design and reagent sourcing. The key identifiers and properties are summarized below.
Table 1: Chemical Identifiers
| Identifier | This compound | 5-Methylpyridin-3-amine (Free Base) |
| CAS Number | 957065-90-6[1][2][3] | 3430-19-1[4][5][6] |
| Molecular Formula | C₆H₈N₂·HCl[1] | C₆H₈N₂[4][6] |
| Molecular Weight | 144.6 g/mol [1][2] | 108.14 g/mol [4][6] |
| IUPAC Name | 5-methylpyridin-3-aminium chloride | 5-methylpyridin-3-amine[6] |
| Common Synonyms | 3-Amino-5-methylpyridine HCl | 3-Amino-5-picoline, 5-Amino-3-picoline[7] |
Table 2: Physicochemical Properties
| Property | Data | Source(s) |
| Appearance | Colorless or light yellow solid (referring to free base) | [8] |
| Melting Point | 59-63 °C (for free base) | |
| Solubility | Soluble in water (hydrochloride); Soluble in ethanol, acetone, dichloromethane (free base) | [1][8] |
| Storage Conditions | Store at 0-8°C, inert atmosphere, keep in dark place | [1][4] |
Molecular Structure
The molecular architecture of 5-Methylpyridin-3-amine consists of a pyridine ring substituted at the 3-position with an amino (-NH₂) group and at the 5-position with a methyl (-CH₃) group. The hydrochloride salt is formed by the protonation of the more basic pyridine ring nitrogen, resulting in a pyridinium cation, with chloride as the counter-ion. This structure is a valuable pharmacophore, as the nitrogen atoms provide polarity and hydrogen bonding capabilities essential for interaction with biological targets like proteins and enzymes.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 957065-90-6 [amp.chemicalbook.com]
- 4. 3430-19-1|3-Amino-5-methylpyridine|BLD Pharm [bldpharm.com]
- 5. 5-Methylpyridin-3-amine | 3430-19-1 [chemicalbook.com]
- 6. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chembk.com [chembk.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
A Spectroscopic Guide to 5-Methylpyridin-3-amine Hydrochloride: Structure, Characterization, and Analysis
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylpyridin-3-amine hydrochloride (CAS No. 957065-90-6), a key intermediate in pharmaceutical and chemical research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Given the limited availability of published experimental spectra for this specific salt, this guide presents a robust, predicted spectroscopic profile based on established principles and data from closely related analogs.
Introduction
This compound is a salt of the heterocyclic amine 5-methylpyridin-3-amine (CAS No. 3430-19-1).[3] The parent compound belongs to the aminopyridine family, which are important structural motifs in medicinal chemistry due to their diverse biological activities. The hydrochloride salt form is often preferred in research and development for its improved solubility and stability. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and quality control in synthetic processes.
This guide will delve into the predicted ¹H and ¹³C NMR spectra, the characteristic vibrational modes in its IR spectrum, and the expected fragmentation patterns in its mass spectrum. Each section will be complemented by detailed experimental protocols for data acquisition, providing a practical framework for laboratory analysis.
Molecular Structure and Key Features
The structure of this compound features a pyridine ring substituted with a methyl group at the 5-position and an amino group at the 3-position. In the hydrochloride salt, the lone pair of electrons on the pyridine nitrogen atom is protonated, forming a pyridinium ion, with a chloride counter-ion. This protonation significantly influences the electronic distribution within the aromatic ring and, consequently, its spectroscopic properties.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the pyridine nitrogen in this compound is expected to cause a significant downfield shift of the ring proton and carbon signals compared to the free base due to the increased electron-withdrawing effect of the positively charged nitrogen.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit signals for the methyl protons and the three aromatic protons, in addition to the protons of the amino and pyridinium groups.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| CH₃ | ~2.4 | Singlet | - |
| H-4 | ~7.8 | Triplet (or broad singlet) | J ≈ 2.0 |
| H-2 | ~8.4 | Doublet (or broad singlet) | J ≈ 2.0 |
| H-6 | ~8.5 | Doublet (or broad singlet) | J ≈ 2.0 |
| NH₂ | Broad singlet | - | |
| N⁺-H | Very broad singlet | - |
Rationale for Predictions:
-
Aromatic Protons (H-2, H-4, H-6): The protonation of the pyridine nitrogen leads to a significant deshielding of the ring protons. The signals are expected to be in the downfield region, typically above 7.5 ppm. The multiplicity of these protons will depend on their coupling with each other. Small meta-couplings (around 2-3 Hz) are expected between H-2 and H-4, and H-4 and H-6. The coupling between H-2 and H-6 (para-coupling) is generally very small or not observed.
-
Methyl Protons (CH₃): The methyl group protons will appear as a singlet in the typical range for a methyl group attached to an aromatic ring.
-
Amine and Pyridinium Protons (NH₂ and N⁺-H): These protons are exchangeable and will appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the one methyl carbon.
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | ~18 |
| C-5 | ~125 |
| C-3 | ~135 |
| C-4 | ~140 |
| C-2 | ~145 |
| C-6 | ~148 |
Rationale for Predictions:
-
Ring Carbons: Similar to the protons, the carbon atoms of the pyridine ring will be deshielded upon protonation. The carbons directly attached to the nitrogen (C-2 and C-6) and the carbon bearing the amino group (C-3) will have their chemical shifts influenced by these heteroatoms. The quaternary carbon (C-5) will likely be the most shielded of the ring carbons.
-
Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Figure 2: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by vibrations of the N-H, C-H, C=C, C=N, and C-N bonds.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N⁺-H Stretch (Pyridinium) | 3200-2500 | Broad, Strong |
| N-H Stretch (Amino) | 3400-3200 | Medium, Sharp (two bands) |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃) | 2980-2850 | Medium to Weak |
| N-H Bend (Amino) | 1650-1580 | Medium to Strong |
| C=C and C=N Ring Stretches | 1600-1450 | Strong to Medium (multiple bands) |
| C-N Stretch | 1350-1250 | Medium to Strong |
Rationale for Predictions:
-
N-H Stretches: The broad and strong absorption in the 3200-2500 cm⁻¹ region is a characteristic feature of the N⁺-H stretching vibration in pyridinium salts. The primary amine will show two N-H stretching bands (symmetric and asymmetric) in the 3400-3200 cm⁻¹ range.[4]
-
C-H Stretches: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are observed below 3000 cm⁻¹.
-
N-H Bend: The scissoring vibration of the primary amino group is expected in the 1650-1580 cm⁻¹ region.
-
Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1350-1250 cm⁻¹ range.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) would be a suitable technique, and the mass spectrum would likely show the molecular ion of the free base.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺, at m/z 109.1. The molecular weight of the free base (C₆H₈N₂) is 108.14 g/mol .
-
Major Fragmentation Pathways: The fragmentation of aminopyridines can proceed through several pathways. A likely fragmentation pathway for the molecular ion of 5-methylpyridin-3-amine would involve the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, a common fragmentation for pyridine derivatives.
Figure 3: A plausible fragmentation pathway for 5-Methylpyridin-3-amine in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable ion signal.
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of this compound. The presented NMR, IR, and MS data, along with the accompanying experimental protocols, offer a valuable resource for researchers working with this compound. While the spectral data are predicted, they are grounded in well-established spectroscopic principles and data from analogous structures, providing a reliable basis for the characterization and analysis of this compound in a research and development setting.
References
A Senior Application Scientist's Guide to 5-Methylpyridin-3-amine Hydrochloride: Sourcing, Purity, and Analytical Verification
This technical guide provides an in-depth analysis of 5-Methylpyridin-3-amine hydrochloride (CAS No: 957065-90-6), a critical building block for professionals in pharmaceutical research, drug development, and agrochemical synthesis. We will move beyond a simple catalog listing to explore the nuances of sourcing this intermediate, the critical importance of its purity grades, and the rigorous analytical methodologies required to verify its quality for downstream applications.
The Strategic Importance of this compound
This compound, also known as 3-amino-5-picoline hydrochloride, is a substituted pyridine derivative. Its strategic importance lies in its utility as a versatile intermediate in the synthesis of complex bioactive molecules.[1] The presence of the amino group and the methyl group on the pyridine ring offers distinct points for chemical modification, making it a valuable scaffold in medicinal chemistry and materials science.[2]
Key application areas include:
-
Pharmaceutical Development : It serves as a foundational intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure is integral to creating compounds with high specificity and efficacy.
-
Agrochemical Chemistry : The compound is used to formulate advanced pesticides and herbicides, contributing to the development of more effective and environmentally safer agricultural products.[1][2]
-
Material Science : It is employed in creating specialized polymers and coatings that exhibit enhanced durability and resistance to environmental factors.[1][2]
Given its role as a starting material, the purity and consistency of this compound are paramount. The presence of even minor impurities can have cascading effects, leading to failed syntheses, unexpected side products, and compromised biological activity in the final compound.
Sourcing and Supplier Vetting: A Decision Framework
Selecting a reliable supplier is the first critical control point in any research or development project. The decision should be based on a holistic assessment of not just price, but also quality, consistency, and documentation.
Key Supplier Evaluation Criteria:
-
Purity Specification : Does the supplier provide a clear, unambiguous purity specification? This should be accompanied by the analytical method used for determination (e.g., ≥97% by GC).
-
Availability of Documentation : Reputable suppliers will readily provide a Certificate of Analysis (COA) for each specific lot, a Safety Data Sheet (SDS), and a general Product Specification (PS) sheet.[1] A COA is non-negotiable as it provides lot-specific data on purity and other physical properties.
-
Analytical Transparency : The COA should detail the methods used for quality control. For a compound like this, techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard.
-
Consistency : For long-term projects or scale-up manufacturing, lot-to-lot consistency is crucial. Inquire about the supplier's quality management system (e.g., ISO 9001 certification) and their ability to provide consistent product over time.
Below is a logical workflow for evaluating potential suppliers.
Caption: Workflow for Supplier Qualification.
Representative Suppliers and Purity Grades:
The following table summarizes publicly available information from various chemical suppliers. This is for illustrative purposes; researchers must conduct their own due diligence and obtain lot-specific COAs.
| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method |
| Chem-Impex | 3-Amino-5-methylpyridine hydrochloride | 957065-90-6 | Not explicitly stated, but PS available | - |
| Aladdin Scientific | 3-Amino-5-methylpyridine, HCl | 957065-90-6 | min 98% | Not specified |
| Sigma-Aldrich | 3-Amino-5-methylpyridine (free base) | 3430-19-1 | 97% | Not specified |
| TCI America | 3-Amino-5-methylpyridine (free base) | 3430-19-1 | >97.0% | GC |
| BLD Pharm | This compound | 957065-90-6 | Not specified | Documentation available |
Note: Data is subject to change and may vary by region and product lot. The free base (CAS 3430-19-1) is often listed alongside the hydrochloride salt.
Understanding Purity Grades and Impurity Profiles
A purity value of "≥98%" is not the end of the story. For the drug development professional, the identity of the remaining ≤2% is of paramount importance. Impurities can arise from the synthetic route, degradation, or improper storage.
Common Potential Impurities:
-
Starting Materials : Unreacted precursors from the synthesis.
-
Isomeric Impurities : Other picoline isomers formed during synthesis.
-
Solvent Residues : Residual solvents from purification steps (e.g., ethanol, acetone).[3]
-
Water Content : As a hydrochloride salt, the material can be hygroscopic.
The choice of purity grade is directly linked to the intended application:
-
>95% Purity : Generally acceptable for initial screening, proof-of-concept syntheses, or applications where subsequent rigorous purification of the final product is planned.
-
≥98% to >99% Purity : The standard for most medicinal chemistry applications, lead optimization, and process development. At this level, the impact of impurities on reaction outcomes and biological testing is significantly minimized.
-
High Purity (>99.5%) : Required for late-stage development, GMP (Good Manufacturing Practice) processes, and when the intermediate is incorporated into a final Active Pharmaceutical Ingredient (API) with minimal downstream purification.
Analytical Verification: A Self-Validating Protocol
Independent verification of purity is a cornerstone of scientific integrity. While GC is often cited by suppliers, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for non-volatile organic molecules like this, offering high resolution and quantitative accuracy.[4]
The following protocol provides a robust, self-validating system for determining the purity of this compound.
Experimental Protocol: Purity Determination by RP-HPLC
1. Instrumentation & Conditions:
-
System : HPLC with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Elution :
-
Time (min) | % Mobile Phase B
-
---|---
-
0 | 5
-
20 | 95
-
25 | 95
-
26 | 5
-
30 | 5
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
2. Solution Preparation:
-
Diluent : Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Solution : Accurately weigh ~10 mg of a certified reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution : Prepare the sample from the supplier in the same manner as the standard solution.
3. System Suitability (Self-Validation):
-
Causality : Before analyzing any sample, the system's performance must be verified. This ensures that the obtained results are reliable and reproducible.
-
Procedure : Inject the standard solution five replicate times.
-
Acceptance Criteria :
-
Precision : The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
Peak Shape : The tailing factor for the 5-Methylpyridin-3-amine peak should be between 0.8 and 1.5.
-
Resolution : The column must provide sufficient theoretical plates (e.g., N ≥ 2000) for the main peak.
-
4. Analysis:
-
Inject the diluent (as a blank) to ensure no system peaks interfere.
-
Inject the standard solution.
-
Inject the sample solution.
-
Calculate the percentage purity using the area normalization method from the sample chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
The workflow for this analytical verification is visualized below.
Caption: HPLC Workflow for Purity Verification.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Storage : this compound should be stored at room temperature or as recommended by the supplier (some suggest 0-8°C).[1][5] It should be kept in a tightly sealed container in a dry, well-ventilated place.[3]
-
Safety : The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[6] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this chemical.[3]
Conclusion
This compound is a high-value intermediate whose utility is directly proportional to its quality. For researchers and drug development professionals, a rigorous, evidence-based approach to sourcing and verification is not an optional step but a fundamental requirement for success. By implementing the supplier vetting framework and analytical protocols outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.
References
An In-depth Technical Guide to the Health and Safety of 5-Methylpyridin-3-amine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyridin-3-amine hydrochloride is a heterocyclic organic compound frequently utilized as a key intermediate and building block in medicinal chemistry and pharmaceutical development.[1] Its structural motif is integral to the synthesis of various bioactive molecules, particularly those aimed at treating neurological disorders.[1] As with many reactive amine-containing heterocycles, a comprehensive understanding and rigorous application of safety protocols are paramount for personnel handling this compound. This guide provides an in-depth analysis of the health and safety profile of this compound, drawing upon available data for the salt, its free base (3-Amino-5-methylpyridine), and structurally related aminopyridines to ensure a thorough risk assessment. The protocols and information herein are designed to empower researchers to work safely and effectively, minimizing exposure risks and ensuring laboratory and environmental integrity.
Section 1: Chemical and Physical Identity
A precise understanding of the compound's identity and physical properties is the foundation of a robust safety assessment.
Table 1-1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 5-methylpyridin-3-amine;hydrochloride | [2] (modified) |
| CAS Number | 957065-90-6 | [1][3] |
| Molecular Formula | C₆H₉ClN₂ (or C₆H₈N₂·HCl) | [1][3] |
| Molecular Weight | 144.6 g/mol | [1][3] |
| Synonyms | 3-Amino-5-methylpyridine HCl, 5-Amino-3-picoline hydrochloride | [2][3] |
| MDL Number | MFCD09878433 | [1] |
Table 1-2: Physical and Chemical Properties
| Property | Value | Notes | Source(s) |
| Appearance | Solid / Crystalline Solid | Data for the free base is a colorless or light yellow solid. | [4] |
| Melting Point | 59-63 °C | This data is for the free base, 3-Amino-5-methylpyridine. The hydrochloride salt's melting point may differ. | [5] |
| Solubility | Soluble in water | As a hydrochloride salt, aqueous solubility is expected to be higher than the free base. The free base is soluble in organic solvents like ethanol and acetone. | [1][4] |
| Stability | Stable under normal conditions. | Avoid strong heating, moisture, and incompatible materials. | [6] |
Section 2: Hazard Identification and GHS Classification
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from its free base and analogous aminopyridines provide a clear hazard profile. The compound should be handled as a hazardous substance.
Table 2-1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or irritation |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| STOT - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Classification is synthesized from data for 3-Amino-5-methylpyridine and related aminopyridines.[2][7][8][9]
Hazard Pictograms:
Signal Word: Danger [7]
Primary Routes of Exposure and Health Effects:
-
Inhalation : Inhalation of dust may cause severe respiratory tract irritation and is considered toxic.[4][7]
-
Skin Contact : The compound is toxic upon skin contact and causes skin irritation, redness, and pain.[7][9] Aminopyridines are readily absorbed through the skin.[10]
-
Eye Contact : Causes serious eye irritation and potentially irreversible eye damage.[2][7]
-
Ingestion : Toxic if swallowed, which may result in abdominal pain, shock, or collapse.[7][9]
Section 3: Toxicological Profile
The toxicological data for this specific hydrochloride salt is limited. The following information is based on the free base and closely related aminopyridines, which are known to be acutely toxic compounds that can affect the central nervous system.[10]
Acute Toxicity: Data for the broader class of aminopyridines indicates high acute toxicity.
-
For the related compound 3-aminopyridine , the intraperitoneal LD50 in mice was reported to be 28 mg/kg.[10]
-
An SDS for a related aminopyridine lists acute toxicity values of: LD50 Oral - 100 mg/kg; LC50 Inhalation - 0.51 mg/l (4h); LD50 Dermal - 300 mg/kg.
Table 3-1: Summary of Acute Toxicity Data (Analogous Compounds)
| Route | Species | Value | Compound | Source |
| Oral | Quail | LD50: 178 mg/kg | 3-Aminopyridine | [10] |
| Intraperitoneal | Mouse | LD50: 28 mg/kg | 3-Aminopyridine | [10] |
Corrosion and Irritation:
-
Skin : Consistently classified as a skin irritant across multiple sources.[2][9] Prolonged contact may lead to burns.
-
Eyes : Poses a significant risk of serious eye damage.[2][11] Immediate and thorough rinsing is critical upon exposure.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity:
-
Carcinogenicity : No components of this product at levels greater than 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[6]
-
Mutagenicity : The related compound 3-aminopyridine was found to be non-mutagenic in an E. coli assay.[10] However, comprehensive data for this compound is lacking.
-
Reproductive Toxicity : No data available.
Due to the significant data gaps in chronic toxicity, exposure should be minimized as a guiding principle.
Section 4: Safe Handling and Storage Protocols
A multi-layered approach combining engineering controls, personal protective equipment, and stringent hygiene practices is essential for safely handling this compound.
Engineering Controls:
-
Primary Containment : All weighing and transfers of the solid material must be conducted within a certified chemical fume hood to prevent inhalation of dust.
-
Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted safely.[4][6] Safety showers and eyewash stations must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE):
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for handling larger quantities or during procedures with a high risk of contact.[6]
-
Eye/Face Protection : Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[6]
-
Skin and Body Protection : A flame-retardant lab coat is required. Ensure clothing fully covers exposed skin. For larger scale operations, consider a chemical-resistant apron or suit.
-
Respiratory Protection : If working outside of a fume hood is unavoidable or in case of ventilation failure, a NIOSH-approved respirator with an appropriate particulate filter is required.[6]
Hygiene Measures:
-
Wash hands and face thoroughly with soap and water after handling and before leaving the work area.
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[8]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[8]
Storage Protocols:
-
Conditions : Store in a cool, dry, well-ventilated place, and keep the container tightly closed.[6][8] Some suppliers recommend storage at room temperature, while others suggest refrigeration (0-8°C).[1][3] Follow the specific recommendations on the supplier label. The area should be secured and accessible only to authorized personnel ("Store locked up").[6]
-
Incompatible Materials : Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]
Workflow: Safe Handling in the Laboratory
Caption: Workflow for safe handling of this compound.
Section 5: Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures:
-
General Advice : Show this safety data sheet to the doctor in attendance.
-
If Inhaled : Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call a physician immediately.[6]
-
In Case of Skin Contact : Take off immediately all contaminated clothing. Rinse the skin with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[6]
-
In Case of Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Call an ophthalmologist immediately.[6]
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][12]
Spill Response Protocol:
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : Prevent the spread of the dust. Avoid any actions that could generate dust clouds.
-
Clean-up :
-
Wear full PPE, including respiratory protection.
-
For a small spill, gently sweep up the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[8][9]
-
Avoid dry sweeping which can generate dust. If possible, moisten the material with a suitable non-reactive solvent to prevent it from becoming airborne.
-
Thoroughly decontaminate the spill area and all cleaning equipment.
-
-
Report : Report the incident to the appropriate environmental health and safety officer.
Firefighting Measures:
-
Suitable Extinguishing Media : Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[7]
-
Specific Hazards : The compound is combustible. Thermal decomposition can release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[6][8] Vapors may be heavier than air and can form explosive mixtures with air upon intense heating.
-
Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Workflow: Emergency Response for Accidental Exposure
Caption: Emergency first-aid workflow following an accidental exposure event.
Section 6: Disposal Considerations
All waste materials, including the compound itself, empty containers, and contaminated items (e.g., gloves, wipes), must be treated as hazardous waste.
-
Collection : Collect waste in clearly labeled, sealed containers suitable for hazardous chemical waste.
-
Disposal : Dispose of contents and container in accordance with all local, regional, and national regulations.[13] Do not allow the product to enter drains or waterways. Engage a licensed professional waste disposal service to manage the disposal process.
Conclusion
This compound is a valuable research chemical with a significant hazard profile, characterized by high acute toxicity, irritancy, and potential for target organ damage. Professionals in research and drug development must approach its use with a comprehensive safety mindset. Strict adherence to the protocols outlined in this guide—including the consistent use of engineering controls and appropriate PPE, meticulous hygiene practices, and preparedness for emergencies—is non-negotiable. By integrating these expert-derived safety principles into all laboratory workflows, researchers can mitigate risks and handle this compound with the necessary level of caution and respect.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. chembk.com [chembk.com]
- 5. 3-Amino-5-methylpyridine 97 3430-19-1 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. epa.gov [epa.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 5-AMINO-3-BROMO-2-METHYLPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 13. echemi.com [echemi.com]
Methodological & Application
Application Note: Strategic Incorporation of 5-Methylpyridin-3-amine Hydrochloride in Solid-Phase Synthesis for Drug Discovery
Abstract
The pyridine scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents. 5-Methylpyridin-3-amine, as a functionalized building block, offers a strategic entry point for introducing this valuable moiety into peptide and small-molecule libraries. Solid-phase synthesis (SPS) provides a high-throughput platform for the rapid generation of such libraries.[1] This application note details the strategic use of 5-Methylpyridin-3-amine hydrochloride in Fmoc-based solid-phase synthesis. We provide a comprehensive, field-proven protocol for its use as an N-terminal capping agent, discuss the critical chemical principles involved, and present a workflow for cleavage and purification. The methodologies herein are designed to be robust and adaptable for researchers in drug discovery and materials science.
Introduction and Scientific Rationale
5-Methylpyridin-3-amine is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its structure, featuring a nucleophilic amino group and a basic pyridine ring, makes it an attractive building block for creating diverse molecular architectures.[4] The hydrochloride salt form enhances stability and ease of handling, though it requires in-situ neutralization for synthetic applications.[2]
The primary rationale for incorporating the 5-methyl-3-aminopyridine moiety via solid-phase synthesis is rooted in the principles of combinatorial chemistry.[5] By attaching this scaffold to a resin-bound peptide or small molecule, researchers can:
-
Introduce a Heterocyclic Pharmacophore: Pyridine rings are key components of many drugs due to their ability to participate in hydrogen bonding and π-stacking interactions with biological targets.[6]
-
Modulate Physicochemical Properties: The methyl group provides a subtle yet significant modification to lipophilicity and steric profile, which can fine-tune binding affinity and selectivity.
-
Enable Library Synthesis: The efficiency of solid-phase synthesis, which simplifies purification by allowing excess reagents to be washed away, is ideal for creating large libraries of analogues for structure-activity relationship (SAR) studies.[7]
This guide focuses on the most direct application: coupling 5-Methylpyridin-3-amine to the free N-terminus of a resin-bound peptide chain. This "capping" step terminates chain elongation and appends the desired pyridinyl group. The principles described can be adapted for other solid-phase applications.
Chemical Structures and Key Properties
A clear understanding of the reactant's properties is fundamental to successful synthesis.
Caption: Chemical structure of 5-Methylpyridin-3-amine and its hydrochloride salt form.
Table 1: Physicochemical Properties of 5-Methylpyridin-3-amine and its Hydrochloride Salt
| Property | 5-Methylpyridin-3-amine | 5-Methylpyridin-3-amine HCl | Reference(s) |
| CAS Number | 3430-19-1 | 957065-90-6 | [2] |
| Molecular Formula | C₆H₈N₂ | C₆H₈N₂·HCl | [2][8] |
| Molecular Weight | 108.14 g/mol | 144.60 g/mol | [2][8] |
| Appearance | Colorless to light yellow solid | Solid | [3] |
| Melting Point | 59-63 °C | Not specified | |
| Solubility | Soluble in organic solvents (ethanol, acetone, DCM) | Water soluble | [2][3] |
| Key Feature | Nucleophilic primary amine | Stable, requires neutralization for reaction | [2] |
Experimental Workflow and Protocols
The overall workflow for incorporating 5-Methylpyridin-3-amine as an N-terminal cap is depicted below. This process assumes the peptide or small-molecule backbone has already been assembled on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc/tBu chemistry.[1][9]
Caption: General workflow for N-terminal capping with 5-Methylpyridin-3-amine on solid support.
Protocol 1: N-Terminal Coupling of this compound
This protocol details the manual coupling process for a 0.1 mmol scale synthesis. It follows the final Fmoc deprotection of the fully assembled peptide chain.
Causality and Expertise:
-
Base Selection (DIPEA): The starting material is a hydrochloride salt. The amine is protonated and thus non-nucleophilic. A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is required to neutralize the salt in situ and to facilitate the coupling reaction without competing as a nucleophile itself.[10] At least 2 equivalents are needed: one for the hydrochloride and one for the coupling reaction itself.
-
Coupling Reagent (HBTU): HBTU (or HATU) is a standard aminium-based coupling reagent that rapidly converts the C-terminal carboxylic acid of the incoming amino acid (or in this case, the activated species) into a highly reactive intermediate, facilitating efficient amide bond formation.[9][11]
-
Solvent (DMF): N,N-Dimethylformamide is the solvent of choice for SPPS due to its excellent resin-swelling properties and its ability to dissolve most reagents.[9]
Materials:
-
Peptide-on-resin (0.1 mmol, post-final Fmoc deprotection) in a fritted syringe or reaction vessel.
-
This compound (57.8 mg, 0.4 mmol, 4 eq.)
-
HBTU (151.7 mg, 0.4 mmol, 4 eq.)
-
DIPEA (139 µL, 0.8 mmol, 8 eq.)
-
Anhydrous, amine-free DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Nitrogen line for agitation and drying
Step-by-Step Procedure:
-
Final Fmoc Deprotection:
-
Treat the Fmoc-protected peptide-resin with 5 mL of 20% (v/v) piperidine in DMF.[12]
-
Agitate for 3 minutes, drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes. Drain.
-
This two-step process ensures complete removal of the Fmoc group.
-
-
Resin Washing:
-
Wash the resin thoroughly to remove all traces of piperidine, which would neutralize the coupling reagents.
-
Perform washes in the following sequence: DMF (5x), DCM (3x), DMF (3x). Each wash should be with ~5 mL of solvent for 1 minute.
-
-
Preparation of Coupling Solution (Activation):
-
In a separate glass vial, dissolve this compound (57.8 mg) and HBTU (151.7 mg) in 2 mL of anhydrous DMF.
-
Add DIPEA (139 µL) to the solution. The solution may change color.
-
Briefly vortex and allow the mixture to pre-activate for 2-5 minutes. Do not let it sit for too long , as the activated species can degrade.
-
-
Coupling Reaction:
-
Add the activated coupling solution to the washed, deprotected peptide-resin.
-
Ensure the resin is fully submerged and agitate the vessel using a shaker or a gentle stream of nitrogen from the bottom.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring the Reaction (Optional but Recommended):
-
To ensure the reaction has gone to completion, a small sample of resin beads can be taken and subjected to a Kaiser test (ninhydrin test).[13] A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.
-
-
Final Washing:
-
After the reaction is complete, drain the coupling solution.
-
Wash the resin extensively to remove excess reagents and byproducts. Use the following sequence: DMF (5x), DCM (5x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for cleavage.
-
Protocol 2: Cleavage from Resin and Work-up
This protocol uses a standard trifluoroacetic acid (TFA) cocktail to cleave the capped peptide from the resin and simultaneously remove any acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[11]
Safety Precaution: TFA is highly corrosive and volatile. All steps must be performed in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Materials:
-
Dry, capped peptide-on-resin (from Protocol 1)
-
Reagent K (Cleavage Cocktail): TFA/H₂O/phenol/thioanisole/TIS (82.5:5:5:5:2.5 v/v). TIS (triisopropylsilane) is a critical scavenger to prevent side reactions. A simpler cocktail like TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.[11]
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Acetonitrile/Water solution for dissolution
Step-by-Step Procedure:
-
Resin Preparation:
-
Place the dry resin in a suitable reaction vessel (e.g., a 10 mL fritted syringe).
-
-
Cleavage Reaction:
-
Add 2-3 mL of the cleavage cocktail to the resin.
-
Gently agitate at room temperature for 2-3 hours. The solution will typically develop a color as protecting groups are cleaved.
-
-
Peptide Collection:
-
Filter the TFA solution containing the cleaved peptide into a clean 50 mL centrifuge tube.
-
Wash the resin twice with a small volume (~0.5 mL) of fresh TFA to ensure complete recovery of the product. Combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA solution dropwise to a centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Isolation and Washing:
-
Centrifuge the mixture at ~3000 rpm for 5 minutes to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice by resuspending in cold ether, centrifuging, and decanting. This removes residual scavengers.
-
-
Drying and Purification:
-
After the final wash, dry the white peptide pellet under a stream of nitrogen.
-
Dissolve the crude product in a suitable solvent system (e.g., 50% acetonitrile in water) for purification by reverse-phase HPLC (RP-HPLC).
-
-
Analysis:
-
The purified product should be analyzed by LC-MS to confirm the correct molecular weight and by analytical RP-HPLC to determine purity.[14]
-
Expected Results and Troubleshooting
Table 2: Representative Data for N-Terminal Capping
| Parameter | Value | Rationale / Comment |
| Synthesis Scale | 0.1 mmol | Standard laboratory scale for methods development. |
| Coupling Time | 3 hours | Sufficient for most couplings; can be extended if Kaiser test is positive. |
| Crude Yield | 75-90% | Typical recovery after precipitation. Lower yields may indicate transfer losses. |
| Purity (Crude) | 50-70% | Highly dependent on the purity of the underlying peptide. |
| Purity (Post-HPLC) | >95% | Target purity for biological or analytical applications. |
| Expected Mass (M+H)⁺ | [Calculated Mass] | To be confirmed by Mass Spectrometry. Calculate as: (Mass of uncapped peptide - 1.0078) + 108.14. |
Troubleshooting:
-
Incomplete Coupling (Positive Kaiser Test):
-
Cause: Insufficient activation time, poor quality reagents (especially DMF), or steric hindrance.
-
Solution: Double couple. Drain the first coupling solution, wash with DMF, and repeat the coupling step with a fresh solution.
-
-
Low Cleavage Yield:
-
Cause: Incomplete cleavage reaction, insufficient TFA volume, or peptide precipitation on the resin.
-
Solution: Extend cleavage time to 4 hours. Ensure enough TFA is used to fully swell and immerse the resin.
-
-
Impure Product after Purification:
-
Cause: Side reactions during synthesis or cleavage. Pyridine-containing compounds can sometimes be difficult to purify.
-
Solution: Optimize the cleavage cocktail with different scavengers. Adjust the HPLC gradient for better separation.
-
Conclusion
This compound is a valuable reagent for functionalizing synthetic peptides and small molecules on a solid support. The protocols provided in this application note offer a robust and scientifically-grounded method for its incorporation as an N-terminal capping agent. By leveraging standard Fmoc-SPPS chemistry and understanding the specific requirements for handling this hydrochloride salt, researchers can efficiently generate novel pyridine-containing compound libraries, accelerating hit discovery and lead optimization efforts in drug development and other chemical sciences.
References
- 1. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Methylpyridin-3-amine Hydrochloride
Introduction: The Strategic Importance of 5-Aryl-3-aminopyridine Scaffolds
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] In the landscape of medicinal chemistry and drug discovery, the 5-aryl-3-aminopyridine motif is a privileged scaffold, appearing in a multitude of biologically active molecules. The strategic use of building blocks like 5-Methylpyridin-3-amine hydrochloride offers a direct and efficient route to these valuable compounds.[3]
However, the inherent properties of aminopyridine substrates, particularly when supplied as hydrochloride salts, present unique challenges that require a carefully considered and optimized protocol.[4] The Lewis basic nature of both the pyridine and amine nitrogens can lead to catalyst inhibition, while the presence of the hydrochloride salt necessitates a thoughtful approach to the choice and stoichiometry of the base.[5]
This comprehensive guide provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deep dive into the causality behind experimental choices, ensuring both scientific integrity and a higher probability of success.
The Mechanistic Underpinnings: A Brief Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For aminopyridines, this step can be sluggish, especially with less reactive aryl chlorides, necessitating the use of highly active catalyst systems.[7]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst to continue the cycle.[6]
The presence of the amine functionality and the hydrochloride salt directly impacts these steps, primarily through potential coordination to the palladium center and the acid-base chemistry of the reaction medium.
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids or their esters.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos)[8]
-
Base (e.g., K₃PO₄, Cs₂CO₃)[9]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Inert gas (Argon or Nitrogen)
Equipment
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert gas line with a manifold
-
Syringes and needles for transfer of degassed solvents
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Reaction Setup and Procedure
-
Vessel Preparation: To a clean, oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid or ester (1.2 equivalents), and the base (e.g., K₃PO₄, 3.0 - 4.0 equivalents).
-
Pro-Tip: The use of at least 3.0 equivalents of a moderately strong inorganic base like K₃PO₄ is crucial. One equivalent is consumed to neutralize the hydrochloride salt, and the remaining amount facilitates the catalytic cycle.
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) at least three times to remove any oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Expertise & Experience: The use of pre-formed palladium-ligand complexes (precatalysts) can also be highly effective and may improve reproducibility. Buchwald-type ligands are particularly well-suited for coupling with electron-rich and potentially coordinating substrates like aminopyridines.[10]
-
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the sealed vessel in a preheated heating block or oil bath set to 80-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[11] Wash the filter cake with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. The basic nature of the aminopyridine product may cause it to be partially soluble in the aqueous layer if the pH is acidic. If necessary, adjust the pH of the aqueous layer to be basic (pH > 8) with a saturated solution of NaHCO₃ or a dilute NaOH solution to ensure the product is in the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. For more polar products, a mixture of dichloromethane and methanol may be required.
Data Presentation: Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Readily available and effective sources of Pd(0) after in situ reduction. |
| Ligand | SPhos, XPhos, RuPhos (2-6 mol%) | Bulky, electron-rich ligands that promote oxidative addition and are resistant to inhibition by the aminopyridine.[10] |
| Base | K₃PO₄ or Cs₂CO₃ (3-4 equivalents) | A sufficient excess is required to neutralize the HCl salt and activate the boronic acid.[9] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | Aprotic polar solvents are generally effective. The presence of water can be beneficial for the solubility of the base and the transmetalation step.[7] |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive coupling partners. |
| Concentration | 0.1 - 0.5 M | A typical concentration range for Suzuki-Miyaura reactions. |
Visualizing the Workflow
Caption: A streamlined workflow for the Suzuki-Miyaura coupling of this compound.
Troubleshooting and Pro-Tips
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Inhibition | - Increase ligand to palladium ratio (e.g., 2:1 to 4:1). - Switch to a more electron-rich and sterically hindered ligand (e.g., from SPhos to XPhos). |
| 2. Insufficient Base | - Ensure at least 3 equivalents of base are used to both neutralize the HCl salt and drive the reaction. - Use a stronger base like Cs₂CO₃. | |
| 3. Inactive Catalyst | - Use fresh, high-quality palladium precatalyst and ligand. - Ensure thorough degassing of solvents and the reaction mixture to prevent catalyst oxidation. | |
| Protodeboronation | 1. Excess Water | - Reduce the amount of water in the solvent system or switch to anhydrous conditions with a base like KF. |
| 2. Prolonged Reaction Time/High Temp | - Monitor the reaction closely and stop it once the starting material is consumed. - Try to lower the reaction temperature. | |
| 3. Unstable Boronic Acid | - Use the corresponding boronic acid pinacol ester, which is more stable. | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | - Improve the degassing procedure (e.g., use freeze-pump-thaw cycles). |
| 2. Incomplete Reduction of Pd(II) | - Ensure the reaction conditions are suitable for the in situ reduction of the Pd(II) precatalyst. | |
| Difficult Purification | 1. Product is very polar | - Use a more polar eluent system for column chromatography (e.g., DCM/MeOH). - Consider a basic alumina column if the product is highly basic. |
| 2. Co-elution with byproducts | - Optimize the reaction to minimize byproduct formation. - Try a different stationary phase for chromatography (e.g., reverse-phase). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing medicinally relevant 5-aryl-3-aminopyridine derivatives. Success hinges on a rational approach that addresses the inherent challenges of the substrate. By employing a robust catalyst system with bulky, electron-rich ligands and a sufficient excess of a suitable inorganic base, researchers can overcome issues of catalyst inhibition and effectively neutralize the hydrochloride salt. This guide provides a solid foundation and expert insights to enable scientists to confidently and efficiently synthesize these important molecular scaffolds.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Methylpyridin-3-amine Hydrochloride as a Strategic Building Block for Kinase Inhibitor Synthesis
Introduction: The Central Role of the Aminopyridine Scaffold in Kinase Drug Discovery
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology, immunology, and inflammatory diseases. Their function as key regulators of cellular signaling pathways makes them prime candidates for therapeutic intervention. The development of small molecule kinase inhibitors that compete with adenosine triphosphate (ATP) at its binding site has revolutionized treatment paradigms for numerous conditions.
Within the vast chemical space explored for kinase inhibition, heterocyclic scaffolds are paramount. Among these, the aminopyridine core has proven to be an exceptionally effective "hinge-binding" motif.[1][2] This structural element is adept at forming one or more crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction is a cornerstone of inhibitor potency and a common feature across a multitude of clinically successful drugs.
This guide focuses on 5-Methylpyridin-3-amine hydrochloride (CAS: 957065-90-6), a versatile and strategically important building block for the synthesis of next-generation kinase inhibitors.[3] Its hydrochloride salt form offers enhanced stability and solubility, facilitating its use in a variety of synthetic transformations.[3] The strategic placement of the 3-amino group allows for ideal hinge-binding geometry, while the 5-methyl group provides a valuable vector for probing deeper into the ATP-binding pocket, enabling chemists to fine-tune inhibitor selectivity and potency.
Physicochemical Properties and Safe Handling
The effective use of any building block begins with a thorough understanding of its physical properties and safety requirements. This compound is a crystalline solid that is more stable and often easier to handle than its freebase counterpart.[3][4]
| Property | Value | Reference(s) |
| CAS Number | 957065-90-6 | [3][5][6] |
| Molecular Formula | C₆H₈N₂·HCl (or C₆H₉ClN₂) | [3][6] |
| Molecular Weight | 144.60 g/mol | [3][6][7] |
| Appearance | Colorless to light yellow crystalline solid | [4] |
| Melting Point | 59-63 °C (for freebase) | [4][7] |
| Solubility | Soluble in water and various organic solvents like ethanol and acetone. | [3][4] |
| Storage | Store at room temperature or under refrigerated conditions (0-8°C) in a dark, dry place under an inert atmosphere. | [3][6][8] |
Safety & Handling: As with other aminopyridine derivatives, this compound should be handled with care. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[4][7][9] Inhalation may lead to respiratory irritation.[7][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. When handling the solid powder, a dust mask or respirator is recommended to avoid inhalation.[4][7]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Structural Rationale: The Aminopyridine Motif in Kinase Binding
The utility of this compound stems from its precise arrangement of functional groups, which are ideally suited for interacting with the conserved features of the kinase ATP-binding site.
-
The 3-Amino Group as a Hinge Binder: The primary amine at the 3-position acts as a hydrogen bond donor, while the pyridine nitrogen (at position 1) can act as a hydrogen bond acceptor. This arrangement allows the molecule to form two key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP. This bidentate interaction anchors the inhibitor firmly in place, forming the foundation of its inhibitory activity.[2]
-
The 5-Methyl Group for Selectivity: The methyl group at the 5-position is not merely a passive substituent. It projects into a specific region of the ATP pocket. Depending on the target kinase, this region can be a hydrophobic pocket or be located near the "gatekeeper" residue. By occupying this space, the methyl group can enhance binding affinity and, critically, improve selectivity by sterically clashing with the active sites of off-target kinases.
Caption: General binding mode of the 5-methyl-3-aminopyridine scaffold.
Application Protocol 1: Synthesis of a Biaryl Aminopyridine Core via Suzuki-Miyaura Coupling
A cornerstone of modern medicinal chemistry is the palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, frequently used to attach aryl or heteroaryl moieties to the aminopyridine core. This protocol details a representative synthesis.
Objective: To couple a (hetero)aryl boronic acid to the 5-Methylpyridin-3-amine core, creating a key intermediate for further elaboration into a potent kinase inhibitor.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (e.g., 4-(trifluoromethoxy)phenylboronic acid) (1.2 eq)
-
Palladium Catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)) (0.03 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl boronic acid, potassium carbonate, and the palladium catalyst.
-
Causality: The base (K₂CO₃) is crucial for two reasons: it neutralizes the hydrochloride salt to generate the reactive free amine in situ, and it is essential for the transmetalation step of the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This can be done by evacuating and backfilling the flask three times.
-
Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via syringe. The solvent should also be purged with an inert gas prior to use.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Causality: The aqueous wash removes the inorganic base and salts, while the desired organic product is extracted into the ethyl acetate layer.
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The pure fractions are combined and concentrated to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Targeted Pathways and Therapeutic Context
Inhibitors derived from aminopyridine scaffolds have shown activity against a wide range of kinases implicated in disease. These include members of the Mitogen-Activated Protein (MAP) kinase family, which are central to cellular responses to external stimuli.[12][13]
The MAPK/ERK pathway, for example, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.
Caption: Simplified MAPK/ERK signaling pathway.
By using building blocks like this compound, medicinal chemists can design inhibitors that target kinases at various points in this and other critical pathways, such as those involving JNK, p38, PI3Kγ, and KDR.[13][14][15]
Conclusion
This compound is a high-value, synthetically tractable building block for the discovery and development of novel kinase inhibitors. Its structure provides the essential hinge-binding 3-amino group, while the 5-methyl substituent offers a handle for optimizing potency and selectivity. The protocols and rationale presented here demonstrate its straightforward incorporation into complex scaffolds using robust, modern synthetic methods. For researchers in drug discovery, this reagent represents a reliable and strategic starting point for crafting the next generation of targeted therapeutics.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 957065-90-6 [amp.chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 3-Amino-5-methylpyridine 97 3430-19-1 [sigmaaldrich.com]
- 8. 3430-19-1|3-Amino-5-methylpyridine|BLD Pharm [bldpharm.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for the Accurate Quantification of 5-Methylpyridin-3-amine Hydrochloride
Abstract
This comprehensive application note provides detailed, validated analytical methods for the precise quantification of 5-Methylpyridin-3-amine hydrochloride, a critical intermediate in pharmaceutical synthesis.[1][2] Recognizing the importance of this compound in drug development and manufacturing, we present two robust analytical techniques: a primary High-Performance Liquid Chromatography (HPLC) method and a secondary Gas Chromatography (GC) method. These protocols are designed for researchers, scientists, and drug development professionals to ensure the quality, purity, and consistency of this compound in their respective applications. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity and regulatory compliance.[3][4][5]
Introduction
5-Methylpyridin-3-amine, and its hydrochloride salt, are pivotal building blocks in the synthesis of a variety of bioactive molecules, including those targeting neurological disorders.[2] The purity and concentration of this starting material directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, access to reliable and validated analytical methods for its quantification is paramount.
This guide is structured to provide a deep, practical understanding of the analytical workflows. We will not only outline the step-by-step protocols but also delve into the scientific rationale behind the selection of specific instrumental parameters and validation procedures.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂·HCl | [2] |
| Molecular Weight | 144.6 g/mol | [2] |
| Appearance | Colorless or light yellow solid | [6] |
| Melting Point | 59-63 °C (for the free base) | |
| Solubility | Soluble in water and organic solvents like ethanol and acetone. | [2][6] |
The hydrochloride salt form enhances water solubility, making it highly suitable for reverse-phase HPLC analysis.[2]
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the recommended primary method for the quantification of this compound due to its specificity, sensitivity, and the analyte's favorable solubility and UV-absorbing properties.
Rationale for Method Selection
The choice of a C18 column is based on its versatility and proven efficacy in retaining and separating polar to moderately non-polar compounds. The mobile phase, a mixture of phosphate buffer and acetonitrile, allows for excellent control over the retention and peak shape of the amine. The acidic pH of the mobile phase ensures that the amine is in its protonated form, which is ideal for good chromatographic performance on a silica-based C18 column. UV detection is selected due to the presence of the pyridine ring, which provides a chromophore for sensitive detection.
Experimental Protocol: HPLC Quantification
Objective: To accurately determine the concentration of this compound in a sample.
Materials:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation (pH 3.0 Phosphate Buffer:Acetonitrile, 80:20 v/v):
-
Dissolve 2.72 g of KH₂PO₄ in 800 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Add 200 mL of acetonitrile and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.
-
Further dilute 10 mL of the stock solution to 100 mL with the mobile phase to obtain a final concentration of 10 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound and prepare a solution in the same manner as the standard solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | pH 3.0 Phosphate Buffer:Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
-
Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the concentration of the analyte in the sample using the peak areas and the following formula:
Concentration_sample = (Area_sample / Area_standard) * Concentration_standard
-
Method Validation (as per ICH Q2(R2) Guidelines)
A comprehensive validation of the HPLC method must be performed to ensure its suitability for the intended purpose.[3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations should be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD over multiple days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. This is evaluated by slightly varying parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.
Visualization of the HPLC Workflow
References
- 1. 5-Methylpyridin-3-amine | 3430-19-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. chembk.com [chembk.com]
Advanced Chromatographic Strategies for the Analysis of 5-Methylpyridin-3-amine Hydrochloride: A Guide for Pharmaceutical Development
Introduction
5-Methylpyridin-3-amine hydrochloride is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity and impurity profile directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are crucial for its characterization throughout the drug development lifecycle. This technical guide provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed to meet the stringent requirements of the pharmaceutical industry. The methodologies presented are developed with a focus on scientific integrity, providing a self-validating system for researchers, scientists, and drug development professionals.
This compound is a polar, water-soluble compound.[1] These properties present specific challenges and considerations for chromatographic analysis, which are addressed in the detailed protocols below. The HPLC method is designed as a stability-indicating assay, capable of separating the main component from potential degradation products and impurities.[2][3][4][5][6] The GC method provides an alternative and orthogonal technique, particularly useful for identifying and quantifying volatile and semi-volatile impurities, and is developed around a derivatization strategy to overcome the challenges associated with the direct analysis of polar amines.[7][8][9]
Part 1: High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Determination
The development of a stability-indicating HPLC method is paramount for ensuring the quality of this compound.[2][3][4] This method is designed to quantify the main analyte and resolve it from any potential process-related impurities and degradation products that may arise under stress conditions. Reversed-phase HPLC is the most widely used technique in the pharmaceutical industry due to its versatility and robustness.[3][10][11]
Rationale for Method Development
Given the polar nature of this compound, a reversed-phase HPLC method with a polar-modified stationary phase is a suitable choice.[12][13] A C18 column is a good starting point due to its wide availability and versatility.[11] To ensure consistent retention and peak shape for the amine analyte, the pH of the mobile phase must be carefully controlled. By maintaining a pH below the pKa of the amine group, the analyte will exist predominantly in its protonated, charged form, leading to more reproducible interactions with the stationary phase. A phosphate buffer is selected for its excellent buffering capacity in the acidic pH range. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and compatibility with the buffer. UV detection is appropriate as the pyridine ring in the analyte possesses a chromophore.
HPLC Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade.
-
Phosphoric acid, analytical grade.
-
This compound reference standard.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-20 min: 5% to 50% B; 20-25 min: 50% B; 25.1-30 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
3. Solution Preparation:
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability: Before sample analysis, perform a system suitability test by injecting the reference standard solution five times. The acceptance criteria should be in line with ICH guidelines:
-
Tailing Factor: Not more than 2.0.
-
Theoretical Plates: Not less than 2000.
-
Relative Standard Deviation (RSD) for peak area: Not more than 2.0%.
5. Analysis Procedure: Inject the blank (diluent), followed by the reference standard solution and the sample solution into the chromatograph. Record the chromatograms and calculate the assay and impurity content.
Method Validation Overview
This HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][7][8][9][14] Key validation parameters include:
-
Specificity: Demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that the peak for this compound is free from interference from degradation products and impurities.[2][3][4][5][6]
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Determined by recovery studies at three concentration levels, with recovery typically expected to be within 98.0% to 102.0%.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels, with an RSD of ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to ensure the method's sensitivity for impurity determination.
-
Robustness: Assessed by making small, deliberate variations in method parameters such as mobile phase pH, column temperature, and flow rate.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Part 2: Gas Chromatography (GC) Method for Volatile Impurity Profiling
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct GC analysis of polar amines and their salts is challenging due to their low volatility and tendency to interact with the stationary phase, leading to poor peak shape and adsorption.[7][15] To overcome these issues, a derivatization step is employed to convert the polar amine into a more volatile and less polar derivative.[8][9]
Rationale for Method Development
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as amines.[9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent that will react with the primary amine group of 5-Methylpyridin-3-amine to form a less polar trimethylsilyl (TMS) derivative. This derivative will be more volatile and exhibit better chromatographic behavior.
A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good choice as it provides a good balance of selectivity for a range of compounds. Flame Ionization Detection (FID) is selected for its high sensitivity to organic compounds and its robust nature.[16]
GC Protocol
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Data acquisition and processing software.
-
Analytical balance.
-
Reaction vials with screw caps and septa.
-
Heating block or oven.
-
Syringes.
-
Anhydrous pyridine.
-
BSTFA with 1% TMCS.
-
This compound reference standard.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector | FID |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
3. Solution and Sample Preparation (Derivatization):
-
Reference Standard Preparation: Accurately weigh about 5 mg of this compound reference standard into a reaction vial.
-
Sample Preparation: Accurately weigh about 5 mg of the this compound sample into a separate reaction vial.
-
Derivatization Procedure:
-
To each vial, add 200 µL of anhydrous pyridine and sonicate briefly to dissolve.
-
Add 200 µL of BSTFA with 1% TMCS to each vial.
-
Tightly cap the vials and heat at 70 °C for 30 minutes in a heating block.
-
Allow the vials to cool to room temperature before injection.
-
4. Analysis Procedure: Inject the derivatized standard and sample solutions into the GC system. Record the chromatograms and determine the impurity profile.
Method Validation Overview
Similar to the HPLC method, the GC method should be validated in accordance with ICH Q2(R2) guidelines, with a focus on:
-
Specificity: Ensuring that the derivatization process is consistent and that peaks from the derivatizing agent do not interfere with the analyte or impurity peaks.
-
Linearity, Accuracy, and Precision: For the quantification of any specified impurities.
-
LOD and LOQ: To ensure sufficient sensitivity.
-
Robustness: Evaluating the effect of small changes in derivatization time, temperature, and GC oven ramp rate.
GC Workflow with Derivatization Diagram
Caption: Workflow for GC analysis of this compound.
Conclusion
The HPLC and GC methods detailed in this guide provide a comprehensive analytical strategy for the quality control of this compound. The HPLC method serves as a robust, stability-indicating assay for potency and impurity determination, while the GC method offers an orthogonal approach for the analysis of volatile impurities. The rationale behind the selection of each parameter is grounded in established chromatographic principles, ensuring the development of scientifically sound and reliable methods. Adherence to the outlined protocols and proper method validation in accordance with ICH guidelines will ensure data integrity and support regulatory compliance throughout the pharmaceutical development process.
References
- 1. benchchem.com [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. web.vscht.cz [web.vscht.cz]
- 6. ijtrd.com [ijtrd.com]
- 7. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. jordilabs.com [jordilabs.com]
- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. Polar Compounds | SIELC Technologies [sielc.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Strategic Role of 5-Methylpyridin-3-amine Hydrochloride in Modern Agrochemical Synthesis
Introduction:
5-Methylpyridin-3-amine hydrochloride is a pivotal intermediate in the synthesis of a wide array of contemporary agrochemicals.[1][2][3] Its distinct molecular architecture, featuring a pyridine ring functionalized with both a methyl and an amine group, offers a versatile platform for the assembly of complex molecules with pronounced biological activity. This guide provides an in-depth exploration of the applications of this key building block, complete with detailed protocols and mechanistic analyses for researchers and professionals engaged in the development of agrochemicals. The strategic positioning of the methyl and amino moieties on the pyridine ring is a critical determinant of the molecule's reactivity, which in turn governs the efficacy of the final agrochemical product.
Core Applications in Agrochemical Synthesis
The principal value of this compound is as a precursor for the synthesis of a variety of pesticides, including fungicides and herbicides.[1][3][4] The amine group serves as a reactive center for numerous chemical transformations, facilitating the introduction of diverse functional groups and the construction of elaborate heterocyclic systems.
Synthesis of Pyridine-Based Fungicides
A significant application of this compound is in the creation of pyridine carboxamide fungicides, which are a class of succinate dehydrogenase inhibitors (SDHIs).[5] These fungicides are crucial for managing a broad spectrum of fungal pathogens that affect crops.[6] A key synthetic step is the acylation of the amine group to form an amide bond, a structural motif central to many SDHI fungicides.[5][7]
While the commercial synthesis of a widely used fungicide like boscalid may start from different precursors, a laboratory-scale synthesis utilizing a 3-aminopyridine derivative illustrates the fundamental chemistry.[5][6] This involves reacting the aminopyridine with a suitable acid chloride to forge the characteristic amide linkage.
Synthesis of Novel Herbicides
The pyridine scaffold is a prevalent feature in numerous herbicides.[8][9] this compound can be employed as a foundational molecule for the synthesis of new herbicidal compounds.[3] Synthetic strategies often focus on modifying the amine group or further functionalizing the pyridine ring to fine-tune the compound's herbicidal activity and crop selectivity.
Experimental Protocols
The following protocols furnish detailed, step-by-step methodologies for key synthetic transformations involving this compound.
Protocol 1: General Acylation of 5-Methylpyridin-3-amine
This protocol outlines a general procedure for the acylation of 5-Methylpyridin-3-amine, a foundational reaction in the synthesis of many pyridine-based agrochemicals.[5][7]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or a similar suitable base
-
Acid Chloride (e.g., benzoyl chloride as a model)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Free Base Preparation: Dissolve this compound in a minimal amount of water in a round-bottom flask. Add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8) to precipitate or enable extraction of the free amine.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the 5-Methylpyridin-3-amine free base.
-
Acylation Reaction: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-Methylpyridin-3-amine free base in anhydrous dichloromethane.
-
Base Addition: Add 1.2 equivalents of triethylamine to the solution and cool the mixture to 0°C in an ice bath.
-
Acid Chloride Addition: Slowly add 1.1 equivalents of the acid chloride, dissolved in anhydrous dichloromethane, to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.
Diagram of the General Acylation Workflow:
Caption: Workflow for the acylation of 5-Methylpyridin-3-amine.
Mechanistic Insights
The reactivity of 5-Methylpyridin-3-amine is dictated by the electronic landscape of the pyridine ring and its substituents. The amino group at the 3-position is a potent activating group, rendering the ortho (positions 2 and 4) and para (position 6) positions susceptible to electrophilic attack. Conversely, the nitrogen atom within the pyridine ring is deactivating. The methyl group at the 5-position exerts a weak activating effect. A thorough understanding of these electronic influences is crucial for designing efficient synthetic pathways.
Diagram of Synthetic Pathway Logic:
Caption: Synthetic utility of this compound.
Data Summary
| Transformation | Reagents | Typical Yield (%) | Product Class |
| Acylation | Acid Chloride, Base | 75-95% | Amides |
| N-Alkylation | Alkyl Halide, Base | 60-85% | Secondary/Tertiary Amines |
| Sulfonylation | Sulfonyl Chloride, Base | 80-95% | Sulfonamides |
Note: The yields presented are representative and can vary based on the specific substrates, reagents, and reaction conditions employed.
Trustworthiness and Self-Validation
The protocols detailed in this guide are grounded in well-established principles of organic chemistry. For any novel synthesis, it is essential to validate the identity and purity of the final product through rigorous analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Adherence to these validation steps ensures the integrity of experimental results and the reliability of the synthetic procedures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Methylpyridin-3-amine | 3430-19-1 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. extension.psu.edu [extension.psu.edu]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnwhandbooks.org [pnwhandbooks.org]
- 7. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Synthesis of 5-Methylpyridin-3-amine Hydrochloride
Introduction
5-Methylpyridin-3-amine, also known as 3-amino-5-picoline, is a pivotal structural motif and key building block in modern medicinal chemistry and materials science.[1] Its incorporation into molecular scaffolds is crucial for developing a range of pharmaceutical agents, including treatments for neurological disorders, as well as advanced agrochemicals.[1][2] The hydrochloride salt of this amine is often preferred in downstream applications due to its enhanced stability, crystallinity, and handling characteristics.
This application note provides a detailed, field-proven protocol for the large-scale synthesis of 5-Methylpyridin-3-amine hydrochloride. The selected synthetic strategy is centered on the catalytic hydrogenation of 5-methyl-3-nitropyridine, a route chosen for its high efficiency, clean reaction profile, and scalability. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step guide for synthesis and purification, and address critical safety and operational considerations for industrial-scale production.
Synthetic Strategy and Mechanistic Rationale
The most reliable and scalable method for preparing 5-Methylpyridin-3-amine is the reduction of the corresponding nitro-substituted precursor, 5-methyl-3-nitropyridine. While other reduction methods exist (e.g., using metals in acidic media like Fe/HCl or SnCl₂/HCl), catalytic hydrogenation is often superior for large-scale operations due to its cleaner workup, higher yields, and avoidance of stoichiometric metallic waste streams.[3]
The chosen pathway consists of two primary stages:
-
Catalytic Hydrogenation: Reduction of the nitro group of 5-methyl-3-nitropyridine to a primary amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Salt Formation: Conversion of the resulting free amine into its stable hydrochloride salt by treatment with hydrochloric acid.
Mechanism of Catalytic Hydrogenation: The reaction occurs on the surface of the palladium catalyst.[4] Dihydrogen (H₂) adsorbs onto the palladium surface and dissociates into reactive hydrogen atoms. The nitro group of the pyridine substrate also coordinates to the catalyst surface. This proximity facilitates a stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine intermediates, until the final amine is formed. The activated carbon support provides a high surface area, maximizing the efficiency of the catalyst.[4]
Detailed Experimental Protocol
This protocol is designed for a representative laboratory scale that is directly translatable to larger pilot plant and manufacturing scales.
3.1. Materials and Equipment
| Reagent / Material | Grade | Supplier Example | Notes |
| 5-Methyl-3-nitropyridine | >98% | Sigma-Aldrich, TCI | Starting Material |
| Palladium on Carbon (10 wt%) | 50% Wet | Johnson Matthey, Evonik | Pyrophoric when dry. Handle with care.[5][6] |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction Solvent |
| Hydrogen Gas (H₂) | High Purity | Airgas, Linde | Reducing Agent |
| Hydrochloric Acid (HCl) | 37% (conc.) | VWR | For Salt Formation |
| Isopropyl Alcohol (IPA) | ACS Grade | VWR | For Washing |
| Celite® 545 | N/A | MilliporeSigma | Filtration Aid |
| Nitrogen Gas (N₂) | High Purity | Airgas, Linde | Inerting Gas |
Equipment:
-
Glass-lined or stainless steel hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with gas inlet, pressure gauge, temperature probe, and mechanical stirrer.[7]
-
Filtration apparatus (e.g., Nutsche filter or Buchner funnel).
-
Glass reactor for crystallization.
-
Vacuum oven for drying.
3.2. Step-by-Step Procedure
Part A: Catalytic Hydrogenation
-
Reactor Inerting: Ensure the hydrogenation reactor is clean and dry. Purge the vessel thoroughly with nitrogen gas to displace all oxygen. This is a critical safety step as the Pd/C catalyst can ignite flammable solvents in the presence of air.[6][8]
-
Catalyst Charging: Under a gentle stream of nitrogen, carefully charge the reactor with 10% Pd/C (50% wet, 0.01 mol eq. Pd).
-
Solvent and Substrate Addition: Add anhydrous methanol (10 volumes relative to the substrate). Begin agitation and then add 5-methyl-3-nitropyridine (1.0 eq.).
-
Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas to ensure an inert atmosphere is replaced by a hydrogen atmosphere.[7]
-
Pressurize the reactor with hydrogen to 3-4 bar (approx. 50 psi).[3] Maintain vigorous stirring. The reaction is exothermic; use cooling to maintain the internal temperature between 25-35 °C.
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically complete within 4-8 hours when hydrogen consumption ceases. Progress can also be confirmed by TLC or LC-MS analysis of a carefully withdrawn aliquot.[3]
-
Post-Reaction Purge: Once complete, stop the hydrogen flow. Carefully vent the reactor and purge the system three times with nitrogen gas to remove all residual hydrogen.[7]
Part B: Isolation and Salt Formation
-
Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Causality: Celite prevents the fine Pd/C particles from clogging the filter paper and ensures a clear filtrate.
-
Safety Note: The recovered catalyst is saturated with hydrogen and is highly pyrophoric.[6] Immediately quench the filter cake with water and store it in a sealed, labeled container for proper disposal or recovery.[6] Do not allow the cake to dry in the air.
-
-
Solvent Removal: Concentrate the methanolic solution of 5-methylpyridin-3-amine under reduced pressure to approximately one-third of its original volume.
-
Salt Formation: Cool the concentrated solution in an ice bath to 0-5 °C. Slowly add concentrated hydrochloric acid (1.05 eq.) dropwise while stirring. The product will precipitate as a white to off-white solid.
-
Causality: Using a slight excess of HCl ensures complete conversion to the hydrochloride salt. The low temperature maximizes precipitation and yield.
-
-
Isolation: Stir the resulting slurry at 0-5 °C for 1-2 hours to complete crystallization. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold isopropyl alcohol to remove any residual impurities. Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Process Safety and Hazard Analysis
Large-scale hydrogenation is a hazardous operation that demands strict adherence to safety protocols.
-
Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[8] All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area with explosion-proof electronics.[5]
-
Catalyst Pyrophoricity: Palladium on carbon, especially after use, is pyrophoric and can ignite upon contact with air.[6] It must always be handled wet or under an inert atmosphere.[5][6] Never add dry catalyst to a solvent in the presence of air.[6]
-
Pressure Safety: The reactor must be rated for the intended pressure and equipped with a rupture disc or pressure relief valve.[7] Never exceed the maximum rated pressure of the vessel.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves.[5]
Data Summary and Expected Results
| Parameter | Typical Value |
| Starting Material | 1.0 kg (6.57 mol) |
| 10% Pd/C (50% wet) | ~140 g |
| Hydrogen Pressure | 3-4 bar |
| Reaction Time | 4-8 hours |
| Expected Yield (Hydrochloride Salt) | 1.1 - 1.2 kg |
| Molar Yield | 85-92% |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white crystalline solid |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Stalled Reaction | Inactive or poisoned catalyst; insufficient hydrogen pressure. | Add fresh catalyst (after inerting). Ensure H₂ supply is adequate and leak-free. |
| Low Yield | Incomplete reaction; mechanical losses during filtration; product solubility in wash solvent. | Increase reaction time. Ensure efficient transfer of material. Use minimal volume of cold wash solvent. |
| Product Discoloration | Presence of metallic impurities from catalyst; air oxidation of the amine. | Ensure filtration through Celite is effective. Maintain an inert atmosphere during workup until the stable HCl salt is formed. |
| Filtration Issues | Catalyst particles passing through filter. | Use a finer grade of filter aid or a double layer of filter paper. |
Conclusion
The protocol described herein for the synthesis of this compound via catalytic hydrogenation of 5-methyl-3-nitropyridine is robust, high-yielding, and scalable. By adhering to the detailed procedural steps and rigorous safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate in high purity for a variety of applications.
References
In-Depth Technical Guide: Handling and Storage Procedures for 5-Methylpyridin-3-amine Hydrochloride
This guide provides comprehensive, technically grounded procedures for the safe handling, storage, and application of 5-Methylpyridin-3-amine hydrochloride (CAS No. 957065-90-6). The protocols and recommendations herein are curated for researchers, scientists, and drug development professionals, emphasizing scientific integrity and field-proven insights to ensure both safety and experimental success.
Introduction: A Versatile Synthetic Building Block
This compound is a key intermediate in the synthesis of a variety of bioactive molecules.[1] Its utility is particularly noted in the development of pharmaceuticals targeting neurological disorders and in the creation of novel agrochemicals.[1] The hydrochloride salt form often enhances stability and solubility in aqueous media, facilitating its use in various laboratory settings.[1] Structurally, the presence of a primary amine on the pyridine ring makes it a valuable nucleophile for a range of chemical transformations.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to its safe and effective use.
| Property | Value | Source |
| CAS Number | 957065-90-6 | --INVALID-LINK-- |
| Molecular Formula | C₆H₈N₂·HCl | --INVALID-LINK-- |
| Molecular Weight | 144.6 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow solid (crystal or crystalline solid for the free base) | --INVALID-LINK-- |
| Solubility | Soluble in water. The free base is soluble in organic solvents like ethanol, acetone, and dichloromethane. | --INVALID-LINK--, --INVALID-LINK-- |
Hazard Identification and Safety Precautions
This compound and its free base are classified as hazardous materials. Adherence to strict safety protocols is mandatory.
GHS Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage/irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
The causality behind PPE selection is the mitigation of specific exposure risks.
-
Eye Protection: Chemical safety goggles are required to prevent contact with the eyes, which can cause serious damage.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin irritation.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of inhaling dust, particularly when handling the solid material outside of a fume hood.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the event of accidental exposure.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. A recommended storage temperature is between 0-8°C.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.
-
Stability: The compound is generally stable under recommended storage conditions. However, like many amines, it may be sensitive to light and air over long periods.
Application Notes and Protocols
This compound serves as a versatile precursor in organic synthesis. The primary amino group can readily participate in various C-N bond-forming reactions.
General Considerations for Reactions
Due to the hydrochloride salt form, the amine is protonated. For reactions where the free amine is the active nucleophile, a base must be added to liberate the free amine in situ. The choice of base is critical and depends on the specific reaction conditions and the compatibility of other functional groups. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).
Protocol: Acylation of this compound
This protocol describes a general procedure for the acylation of the amino group, a common transformation in drug discovery to introduce amide functionalities.
Objective: To synthesize N-(5-methylpyridin-3-yl)acetamide.
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous DCM to dissolve or suspend the starting material.
-
Add triethylamine (2.2 equivalents) to the mixture and stir for 10-15 minutes at room temperature. This is to ensure the complete deprotonation of the amine hydrochloride to the free amine.
-
-
Acylation:
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to yield the pure N-(5-methylpyridin-3-yl)acetamide.
-
Visualizations
Experimental Workflow for Acylation
References
Application Note & Protocol: The Use of 5-Methylpyridin-3-amine hydrochloride as an Internal Standard in Mass Spectrometry
For: Researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry.
Abstract
This document provides a comprehensive guide to the theory and practical application of 5-Methylpyridin-3-amine hydrochloride as an internal standard (IS) for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS/MS) workflows. We will explore the rationale for its selection based on its physicochemical properties, provide detailed protocols for its implementation, and outline a robust validation strategy in alignment with international regulatory guidelines. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound to enhance the accuracy, precision, and reliability of their bioanalytical methods.
Introduction: The Imperative for Internal Standardization in Mass Spectrometry
Quantitative mass spectrometry is a cornerstone of modern bioanalysis, providing unparalleled sensitivity and selectivity for the measurement of analytes in complex biological matrices. However, the accuracy and precision of these measurements can be compromised by several factors, including variability in sample preparation, chromatographic separation, and ionization efficiency in the mass spectrometer.[1][2] An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls to normalize for these variations.[1][3] An ideal internal standard closely mimics the analytical behavior of the analyte of interest, thereby compensating for potential errors throughout the entire analytical process.[2][4]
While stable isotope-labeled (SIL) analogs of the analyte are considered the "gold standard" for internal standards, their synthesis can be costly and time-consuming.[1][3] Consequently, the use of structural analogs or compounds with similar physicochemical properties presents a viable and often more practical alternative. This application note introduces this compound as a potential internal standard for a range of analytes, particularly those containing a pyridine or similar basic nitrogenous moiety.
This compound: Properties and Rationale for Use as an Internal Standard
This compound is a commercially available, water-soluble crystalline solid.[5][6] Its suitability as an internal standard stems from a combination of its chemical structure and physical properties.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₉ClN₂ | [6][7] |
| Molecular Weight | 144.6 g/mol | [6][7] |
| Appearance | Off-white to yellow or brown crystalline powder | [8] |
| Solubility | Soluble in water | [5] |
| CAS Number | 957065-90-6 | [6][7] |
Rationale for Selection
The selection of an appropriate internal standard is critical for the development of a robust quantitative assay.[4][9] this compound possesses several characteristics that make it a promising candidate:
-
Structural Similarity to a Class of Analytes: The pyridine ring is a common structural motif in many pharmaceutical compounds and metabolites. For analytes containing a similar heterocyclic, basic nitrogen structure, this compound can exhibit comparable behavior during sample extraction, chromatography, and ionization.[10][11][12][13]
-
Appropriate Molecular Weight: With a molecular weight of 144.6 g/mol , it falls within a range that is suitable for many small molecule drug analyses, without being so low as to be interfered with by endogenous matrix components.
-
Good Ionization Efficiency: The basic nitrogen of the pyridine ring and the primary amine group are readily protonated, leading to good ionization efficiency in positive-ion electrospray ionization (ESI), a common ionization technique in LC-MS/MS.
-
Commercial Availability and Purity: The compound is readily available from multiple chemical suppliers, ensuring a consistent and reliable source for routine use.[7] High purity is essential to prevent interference with the analyte of interest.[9][14]
-
Water Solubility: Its hydrochloride salt form confers good water solubility, simplifying the preparation of stock and working solutions.[5]
Protocol for Implementation
This section provides a step-by-step protocol for the preparation and use of this compound as an internal standard.
Materials and Equipment
-
This compound (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Vortex mixer
-
LC-MS/MS system
Preparation of Stock and Working Solutions
3.2.1. Internal Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound.
-
Quantitatively transfer the weighed compound to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of 50:50 (v/v) methanol:water and vortex to dissolve.
-
Once fully dissolved, bring the volume to the 10 mL mark with 50:50 (v/v) methanol:water.
-
Cap and invert the flask several times to ensure homogeneity.
-
Store the stock solution at 2-8°C, protected from light.
3.2.2. Internal Standard Working Solution
The concentration of the working solution should be optimized based on the expected concentration range of the analyte and the sensitivity of the mass spectrometer. A common starting point is to prepare a working solution that, when added to the sample, results in a final concentration in the mid-range of the calibration curve.
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., the mobile phase or reconstitution solvent) to achieve the desired working concentration (e.g., 100 ng/mL).
-
Store the working solution under the same conditions as the stock solution.
Sample Preparation Workflow
The point at which the internal standard is added is crucial for proper normalization. It should be added as early as possible in the sample preparation process to account for variability in all subsequent steps.[3]
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. iroatech.com [iroatech.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. cerilliant.com [cerilliant.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 12. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for the Synthesis of 5-Methylpyridin-3-amine Hydrochloride
Welcome to the technical support center for the synthesis of 5-Methylpyridin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their work. As an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, a reliable and efficient synthesis is paramount.[1] This document moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during this synthesis, ensuring you can diagnose and resolve issues effectively.
Section 1: Overview of the Synthetic Pathway
The most common and reliable pathway to synthesize this compound begins with 3-methylpyridine (3-picoline). The synthesis involves a two-step process followed by salt formation:
-
Nitration: Regioselective nitration of 3-methylpyridine to yield 3-methyl-5-nitropyridine.
-
Reduction: Reduction of the nitro group to an amine, forming 5-methylpyridin-3-amine (the free base).
-
Salt Formation: Conversion of the free base to its hydrochloride salt for improved stability and handling.[1][2]
The overall workflow is illustrated below.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part A: Nitration of 3-Methylpyridine
Q1: My nitration reaction has a very low yield. What are the most likely causes?
A1: Low yield in this nitration is typically traced back to three main factors: temperature control, reagent concentration, and reaction time.
-
Causality: The nitration of pyridine rings is an exothermic process that requires careful temperature management. The electrophilic aromatic substitution mechanism is sensitive to temperature; excessive heat can lead to the formation of undesired byproducts and decomposition of the starting material or product.
-
Troubleshooting Steps:
-
Verify Temperature Control: The addition of 3-methylpyridine to the mixed acid (H₂SO₄/HNO₃) should be performed slowly while maintaining a low temperature, typically between 0-10 °C.[3] Use an ice-salt bath for efficient cooling.
-
Check Reagent Quality and Ratio: Use fresh, concentrated nitric acid and sulfuric acid. Water in the reaction mixture can deactivate the nitronium ion (NO₂⁺), the active electrophile. Ensure the molar ratio of nitric acid to the pyridine is appropriate, usually around 1.1 to 1.2 equivalents.[3]
-
Monitor Reaction Progression: Allow the reaction to stir at a controlled temperature (e.g., room temperature) after the initial addition is complete. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid premature workup.
-
Q2: My post-nitration analysis (TLC/LC-MS) shows multiple spots, indicating poor regioselectivity. How can I favor the formation of the 5-nitro isomer?
A2: Achieving high regioselectivity is critical. The methyl group at the 3-position is an ortho-, para-director, and the pyridine nitrogen is a deactivating meta-director. The desired 5-position is meta to the nitrogen and ortho to the methyl group, making it electronically favored. However, side products can still form.
-
Causality: The formation of other isomers (e.g., 2-nitro or 6-nitro) can occur if the reaction conditions are not optimal. The strong acidic environment protonates the pyridine nitrogen, which strongly directs incoming electrophiles to the meta-positions (3 and 5). The methyl group at position 3 then further directs the substitution to position 5.
-
Troubleshooting Steps:
-
Strict Temperature Control: As mentioned in A1, higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers. Maintaining the temperature below 15 °C during the addition of the nitrating mixture is crucial.[3]
-
Controlled Reagent Addition: Add the nitrating mixture dropwise to the solution of the pyridine derivative in sulfuric acid.[3] This maintains a low instantaneous concentration of the nitronium ion, which can improve selectivity.
-
Purification Strategy: If minor isomers are unavoidable, a careful purification step is necessary. Recrystallization from a suitable solvent system, such as ethanol/water, can effectively separate the desired 3-methyl-5-nitropyridine isomer.[3]
-
Part B: Reduction of 3-Methyl-5-nitropyridine
Q3: The reduction of the nitro group is incomplete, and I have a mixture of starting material and product. How can I ensure the reaction goes to completion?
A3: Incomplete reduction is a common hurdle. The cause depends on the chosen reduction method.
-
Causality (for Catalytic Hydrogenation): The palladium on carbon (Pd/C) catalyst can become deactivated by impurities or "poisoned," preventing the reaction from completing. Insufficient hydrogen pressure or poor mixing can also lead to stalling.
-
Causality (for Metal/Acid Reduction): Using a metal like tin(II) chloride (SnCl₂) or iron (Fe) in acid requires a sufficient stoichiometric amount of the metal, as it is consumed during the reaction.
-
Troubleshooting Logic Diagram:
References
optimization of reaction conditions for 5-Methylpyridin-3-amine hydrochloride
Technical Support Center: 5-Methylpyridin-3-amine Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis and purification of this compound. Our focus is on the practical optimization of reaction conditions, troubleshooting common experimental hurdles, and ensuring the final product's integrity through robust analytical methods.
Section 1: Synthesis Strategies & Core Principles
5-Methylpyridin-3-amine is a critical building block in medicinal chemistry and materials science, recognized for its role as an intermediate in synthesizing various bioactive molecules, including pharmaceuticals targeting neurological disorders.[1] The hydrochloride salt is often preferred due to its increased stability and ease of handling.[1]
A prevalent synthetic strategy involves the multi-step transformation from 3-nitro-5-methylpyridine. This route is advantageous due to the commercial availability of the starting material and the well-understood reaction mechanisms involved.
Caption: General workflow for the synthesis of 5-Methylpyridin-3-amine HCl.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis and purification process in a practical question-and-answer format.
Caption: Common problems and their potential root causes in the synthesis.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yield is a common issue that can typically be traced back to two main areas: incomplete reaction or product loss during workup.
-
Incomplete Reaction: The reduction of the nitro group is the critical step.
-
Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and not poisoned. The reaction is sensitive to sulfur and other impurities.
-
Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material persists, consider extending the reaction time or moderately increasing the temperature.
-
Reagent Stoichiometry: When using a chemical reductant like Tin(II) chloride (SnCl₂), ensure the molar ratio is optimized. An insufficient amount will lead to incomplete conversion.
-
-
Product Loss During Workup: The free base, 5-Methylpyridin-3-amine, has some solubility in aqueous solutions.
-
Extraction Efficiency: Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the free base. Perform multiple extractions (3-4 times) with smaller volumes of solvent rather than a single large volume extraction.
-
Purification Loss: Overly aggressive purification, such as using too much decolorizing carbon or losing material during multiple recrystallization steps, can significantly reduce the isolated yield.
-
Q2: The final hydrochloride salt is off-color (yellow to brown). How can I improve its purity and appearance?
A2: Discoloration is indicative of impurities, which can be residual starting materials, side-products, or degradation products.
-
Charcoal Treatment: Before the final crystallization of the hydrochloride salt, consider treating the solution of the free base in an organic solvent with a small amount of activated charcoal. This is effective at removing highly colored, non-polar impurities. Use charcoal sparingly, as it can adsorb your product and reduce the yield.
-
Recrystallization Solvent: The choice of solvent for recrystallization is crucial. For the hydrochloride salt, a mixed solvent system like isopropanol/ether or ethanol/ethyl acetate is often effective. The goal is to find a system where the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Preventing Air Oxidation: Aminopyridines can be susceptible to air oxidation, which can lead to colored impurities. During workup and purification, consider minimizing exposure to air by working under an inert atmosphere (e.g., Nitrogen or Argon), especially if reactions are run at elevated temperatures for extended periods.
Q3: During the HCl salt formation, my product oiled out instead of precipitating as a solid. What went wrong?
A3: "Oiling out" is a common problem when a compound's melting point is lower than the temperature of the crystallization solution or when impurities are present that depress the melting point.
-
Presence of Water: The most common cause is residual water in your solution of the free base. Water can interfere with crystal lattice formation. Ensure your organic extracts are thoroughly dried using a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before adding the HCl solution.
-
Solvent Choice: The polarity of the solvent is critical. Salt formation should be conducted in a non-polar or moderately polar solvent where the hydrochloride salt is insoluble (e.g., diethyl ether, MTBE, or ethyl acetate). Adding a solution of HCl in a solvent like isopropanol or ether to a solution of the free base in a non-polar solvent often yields the best results.
-
Rate of Addition and Temperature: Add the HCl solution slowly with vigorous stirring at a low temperature (e.g., 0 °C). Rapid addition can lead to a supersaturated solution that crashes out as an oil. If an oil forms, try warming the mixture until it redissolves and then allowing it to cool very slowly, possibly with scratching the side of the flask to induce crystallization.
Q4: How can I reliably confirm the identity and purity of my final this compound?
A4: A combination of analytical techniques should be used for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining purity.[2] A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing a modifier like 0.1% TFA or ammonium acetate) is a good starting point. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra will show characteristic shifts for the aromatic protons and the methyl group, and the integration of the proton signals should match the expected structure.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound. You will typically observe the mass of the free base (108.14 g/mol )[3] as the [M+H]⁺ ion at m/z 109.
-
Melting Point: A sharp melting point range is a good indicator of purity. The free base has a reported melting point between 60-64 °C.[4] The hydrochloride salt will have a significantly different and higher melting point.
| Parameter | Recommended Method | Purpose |
| Purity Assay | HPLC with UV detection | Quantifies the main component and detects impurities.[2] |
| Identity | ¹H NMR, ¹³C NMR | Confirms the chemical structure and connectivity.[5] |
| Molecular Weight | Mass Spectrometry (MS) | Confirms the molecular mass of the compound.[5] |
| Physical Purity | Melting Point Analysis | A sharp range indicates high purity. |
Section 3: Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should optimize based on their specific equipment and reagent quality.
Protocol 1: Synthesis of 5-Methylpyridin-3-amine (Free Base)
This protocol uses a standard Tin(II) chloride reduction, which is often more manageable in a lab setting than catalytic hydrogenation.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitro-5-methylpyridine (1.0 eq) and ethanol (10-15 mL per gram of starting material).
-
Reagent Addition: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise. The addition can be exothermic; maintain the temperature below 50 °C with a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup (Quench): Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Workup (Basification): Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 3-5 M solution of sodium hydroxide (NaOH) until the pH of the mixture is > 9. Tin salts will precipitate as tin hydroxide (a white solid). Caution: Basification can be exothermic.
-
Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-Methylpyridin-3-amine as an oil or solid.
Protocol 2: Formation and Purification of Hydrochloride Salt
-
Dissolution: Dissolve the crude free base from the previous step in a minimal amount of isopropanol or ethyl acetate (approx. 5-10 mL per gram).
-
Precipitation: Cool the solution to 0 °C in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring. A white precipitate should form immediately.
-
Crystallization: Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the solid under vacuum to obtain this compound. For higher purity, this solid can be recrystallized from a suitable solvent system like ethanol/ether.
References
Technical Support Center: Purification of Crude 5-Methylpyridin-3-amine Hydrochloride
Welcome to the technical support guide for the purification of crude 5-Methylpyridin-3-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable intermediate in high purity. As a key building block in pharmaceutical and agrochemical synthesis, its purity is paramount for successful downstream applications[1]. This guide moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common purification hurdles.
Section 1: Initial Assessment and Strategic Planning
The first step in any purification is to understand your crude material. The nature and quantity of impurities will dictate the most efficient and effective purification strategy.
Q1: My crude this compound is a dark brown, sticky solid. What are my initial steps?
A1: A dark and non-crystalline appearance suggests the presence of significant impurities, which could include colored byproducts from the synthesis, residual solvents, or isomeric impurities such as 2-amino-5-methylpyridine or 2-amino-3-methylpyridine[2].
Your initial strategy should involve two key decisions:
-
Analysis: Obtain a preliminary ¹H NMR or a TLC (Thin-Layer Chromatography) of the crude material. This will give you a semi-quantitative idea of the level of impurities. For TLC, you will need to first neutralize a small sample to the free base to get reliable results on standard silica gel.
-
Strategy Selection: Decide whether to purify the compound as the hydrochloride salt or to convert the entire batch to the free base for purification. The flowchart below outlines a decision-making process.
Caption: Decision tree for selecting a purification strategy.
Q2: Should I purify the free base or the hydrochloride salt? What are the pros and cons?
A2: The choice depends on the impurities and the desired final form.
-
Purifying the Free Base (5-Methylpyridin-3-amine):
-
Pros: This is often the most powerful approach. The free base is soluble in a wide range of organic solvents (like dichloromethane, ethyl acetate), making it amenable to classic purification techniques like acid-base extraction and silica gel chromatography.[3] These methods are excellent for removing non-basic organic impurities and inorganic salts.
-
Cons: Requires an additional step of neutralization and subsequent re-formation of the salt if the hydrochloride form is required. The free base can be more susceptible to oxidation or degradation than the salt form.
-
-
Purifying the Hydrochloride Salt:
-
Pros: More direct if the final product is the salt. The salt form is generally more stable and easier to handle as a crystalline solid.[1] Recrystallization is the primary method here.
-
Cons: The salt's high polarity and solubility in polar solvents limit the choice of techniques. It is not suitable for standard silica gel chromatography. Finding an effective single-solvent system for recrystallization can be challenging.
-
| Property Comparison | 5-Methylpyridin-3-amine (Free Base) | 5-Methylpyridin-3-amine HCl (Salt) |
| Melting Point | 59-64 °C[3] | Not well-defined, often decomposes |
| Solubility | Soluble in many organic solvents (DCM, EtOAc, Acetone)[3] | Soluble in water, methanol, ethanol; poorly soluble in less polar organics[1] |
| Physical Form | Typically a colorless to light yellow solid[3] | Typically a solid |
| Amenable Techniques | Acid-Base Extraction, Column Chromatography, Recrystallization | Recrystallization, Ion-Exchange Chromatography |
Section 2: Troubleshooting the Purification of the Free Base
This section assumes you have converted the crude salt to the free base by dissolving it in water, neutralizing with a base (e.g., NaOH, Na₂CO₃) to pH > 9, and extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
Acid-Base Extraction Guide
Acid-base extraction is a powerful liquid-liquid extraction technique that leverages the basicity of the amine to separate it from neutral or acidic impurities.[4][5] The amine is protonated with a dilute acid (e.g., 1M HCl) to form the water-soluble ammonium salt, pulling it into the aqueous layer and leaving non-basic impurities in the organic layer.[6][7]
Q3: I'm performing the acid wash on my organic solution of the free base, but I'm getting a thick emulsion at the interface that won't separate. How do I resolve this?
A3: Emulsion formation is common and typically caused by high concentrations of impurities or insufficient ionic strength in the aqueous phase.
-
Immediate Solutions:
-
Patience: Let the separatory funnel stand undisturbed for 15-30 minutes.
-
Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation.[8]
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool.
-
-
Preventative Measures:
-
Dilute the organic layer with more solvent before extraction.
-
Ensure the initial neutralization and extraction of the free base was complete to minimize impurities that might act as surfactants.
-
Caption: Workflow for purification via acid-base extraction.
Q4: After re-basifying the acidic aqueous layer and extracting, my yield is very low. Where did my product go?
A4: This issue points to one of two likely causes:
-
Incomplete Extraction: 5-Methylpyridin-3-amine, even in its free base form, has some water solubility. If you do not perform enough extractions after re-basification, a significant amount of product can remain in the aqueous layer. Solution: Increase the number of extractions with your organic solvent (e.g., use 3-5 portions of DCM or EtOAc). Check the aqueous layer by TLC after the final extraction to ensure no product remains.
-
Incorrect pH: Ensure the aqueous layer was made sufficiently basic (pH > 9) before extraction. If the pH is too low, the amine will remain in its protonated, water-soluble salt form. Use pH paper or a meter to confirm.
Column Chromatography Guide
Q5: My free base streaks badly on the TLC plate (silica gel), making it impossible to assess purity or choose a mobile phase for column chromatography. Why is this happening?
A5: Amines are notorious for streaking on silica gel. This is due to the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This leads to poor peak shape and difficult separation.
-
Solution: Add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., Ethyl Acetate / Hexanes / 1% Et₃N). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your aminopyridine to elute cleanly.
-
Ammonia: Pre-saturating the mobile phase with ammonia gas or using a solvent system containing a small amount of ammonium hydroxide (e.g., DCM/Methanol/NH₄OH) can also be effective.
-
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina, which lacks the acidic silanol groups.
Section 3: Troubleshooting the Purification of the Hydrochloride Salt
Recrystallization Guide
Recrystallization is an excellent technique for removing small amounts of impurities from a solid material, provided a suitable solvent can be found.[8]
Q6: I'm trying to recrystallize my this compound, but it 'oils out' of solution upon cooling instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This often happens when the solution is too concentrated or cooled too quickly.
| Common Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | - Solution is supersaturated. - Cooling rate is too fast. - High level of impurities depressing the melting point. | - Add more solvent to the hot solution. - Reheat to dissolve the oil, then allow to cool much more slowly. - Try a different solvent system. |
| No Crystals Form | - Solution is too dilute. - Compound is highly soluble in the chosen solvent even when cold. | - Boil off some solvent to increase concentration. - Cool the solution in an ice bath or freezer. - Scratch the inside of the flask with a glass rod at the solvent line. - Add a seed crystal. |
| Colored Impurities | - Presence of chromophores or degradation products. | - Add a small amount of activated charcoal to the hot solution, let it sit for a few minutes, then filter it hot through Celite® to remove the charcoal and adsorbed impurities. |
Q7: What is a good starting point for a recrystallization solvent system for the hydrochloride salt?
A7: Given the salt's polarity, you should start with polar, protic solvents. A mixed-solvent system is often required.
-
Good "Solvent" Candidates (dissolves when hot): Ethanol, Isopropanol (IPA), Methanol.
-
Good "Anti-Solvent" Candidates (poorly soluble when cold): Ethyl Acetate, Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM).
Recommended Starting Systems:
-
Ethanol / Ethyl Acetate: Dissolve the crude salt in a minimum amount of hot ethanol, then slowly add ethyl acetate until the solution becomes cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the cloudiness, then allow the solution to cool slowly.
-
Isopropanol / Diethyl Ether: Follow the same procedure as above, using IPA and ether. This is a good choice for removing highly non-polar impurities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Reactions with 5-Methylpyridin-3-amine Hydrochloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Methylpyridin-3-amine hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
I. Acylation and Amidation Reactions
Acylation of 5-Methylpyridin-3-amine is a fundamental transformation. However, the presence of two nucleophilic sites (the amino group and the pyridine ring nitrogen) and the nature of the amine itself can lead to specific side products.
Frequently Asked Questions (FAQs)
Q1: I am getting a significant amount of a diacylated byproduct in my acylation reaction. Why is this happening and how can I prevent it?
A1: The formation of an N,N-diacyl-5-methylpyridin-3-amine is a common side product, especially when using strong bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃).[1] The initial N-acylation product is more acidic than the starting amine. In the presence of a relatively strong base, this newly formed amide is deprotonated, creating a highly nucleophilic anion that rapidly reacts with a second molecule of the acylating agent.[1][2]
To prevent diacylation:
-
Use a weaker base: Switching to a weaker base like pyridine is highly effective. Pyridine is typically not strong enough to deprotonate the mono-acylated product, thus preventing the second acylation.[1]
-
Control stoichiometry: Use of a slight excess of the aminopyridine or precise control of the acylating agent stoichiometry (1.0 equivalent) can also disfavor the diacylation.
-
Hydrolysis: If the diacyl product has already formed, it can often be hydrolyzed back to the desired mono-acylated product under alkaline conditions.[1]
Q2: My acylation reaction is sluggish or incomplete. What factors could be responsible?
A2: Slow or incomplete reactions can be due to several factors:
-
Insufficiently activated acylating agent: Ensure your acyl chloride or anhydride is fresh and has not been hydrolyzed by atmospheric moisture.
-
Steric hindrance: If either your acylating agent or the aminopyridine has bulky substituents, the reaction rate can be significantly reduced.[3]
-
Low temperature: While lower temperatures can help control side reactions, they also slow down the desired reaction. A gradual increase in temperature might be necessary.
-
Inadequate mixing: Ensure the reaction mixture is homogenous, especially if reagents have limited solubility.
Troubleshooting Guide: Acylation Reactions
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of Mono-acylated Product | Diacylation due to strong base. | Switch to a weaker base such as pyridine.[1] |
| Hydrolysis of acylating agent. | Use fresh, anhydrous acylating agents and solvents. | |
| Catalyst inefficiency (if applicable). | For less reactive partners, consider using a catalyst like 4-DMAP, but be aware it can also promote diacylation.[4] | |
| Formation of Unidentified Impurities | Ring acylation or other side reactions. | Perform the reaction at a lower temperature to improve selectivity. |
| Degradation of starting material or product. | Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if materials are air-sensitive. |
Reaction Pathway: Mono- vs. Di-acylation
The choice of base is critical in determining the outcome of the acylation reaction.
Caption: Control of acylation selectivity by base selection.
II. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
5-Methylpyridin-3-amine and its derivatives are common substrates in palladium-catalyzed C-C (Suzuki) and C-N (Buchwald-Hartwig) bond-forming reactions. The presence of the unprotected primary amine and the pyridine nitrogen can pose challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. What is the cause?
A1: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction in Suzuki couplings.[5] This is often promoted by the presence of oxygen in the reaction mixture.[6] Oxygen can facilitate an alternative catalytic cycle that leads to the homocoupling product.
To minimize homocoupling:
-
Rigorous Degassing: It is crucial to thoroughly degas all solvents and reagents. The freeze-pump-thaw technique (at least three cycles) is highly effective. Sparging with an inert gas like argon or nitrogen for 30-60 minutes is another option.[7]
-
Use of a Pd(0) source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[5][7]
Q2: My Buchwald-Hartwig amination is not proceeding to completion, and I see starting material decomposition. Why?
A2: The unprotected primary amine and the pyridine nitrogen in 5-methylpyridin-3-amine can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[7] This can halt the catalytic cycle.
To overcome catalyst inhibition:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for couplings involving heteroaryl amines.[7]
-
Pre-catalysts: Use modern, well-defined pre-catalysts (e.g., Buchwald G3 pre-catalysts) which can provide a more active and stable catalytic species in solution.[7]
-
Protecting Group Strategy: In some challenging cases, protecting the amine as an acetamide can be beneficial. The acetamide can be coupled, and then the protecting group can be removed.[8][9]
Troubleshooting Guide: Cross-Coupling Reactions
| Side Product | Reaction Type | Likely Cause(s) | Troubleshooting & Optimization Steps |
| Homocoupling of Boronic Acid | Suzuki | Presence of oxygen. | Rigorously degas solvents and reagents; use a Pd(0) catalyst source.[6][7] |
| Protodeboronation | Suzuki | Hydrolysis of the boronic acid. | Use anhydrous conditions; consider using more stable boronic esters (e.g., pinacol esters).[7] |
| Dehalogenation of Aryl Halide | Suzuki / Buchwald | Presence of hydride sources; prolonged reaction time. | Use anhydrous, non-protic solvents; optimize reaction time to avoid prolonged heating after completion.[7] |
| Formation of Diaryl- or Triarylamine | Buchwald-Hartwig | Over-reaction with the product amine. | This is less common with primary amines but can occur. Optimize stoichiometry and reaction time. |
Experimental Workflow: Suzuki Coupling
A typical workflow for a Suzuki coupling reaction with an amino-pyridine substrate.
Caption: Standard experimental workflow for Suzuki coupling.
III. Diazotization and Sandmeyer Reactions
Diazotization of 5-Methylpyridin-3-amine converts the primary amino group into a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups (e.g., halides, -CN, -OH) via a subsequent Sandmeyer or related reaction.[10][11][12]
Frequently Asked Questions (FAQs)
Q1: My Sandmeyer reaction is giving a complex mixture of products, including biaryls. What's going wrong?
A1: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[10] The formation of an aryl radical intermediate can lead to side reactions, most notably the formation of biaryl byproducts through radical-radical coupling.[10]
To improve the selectivity of the Sandmeyer reaction:
-
Temperature Control: Diazotization must be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[13] The subsequent Sandmeyer reaction temperature should also be carefully controlled.
-
Catalyst Purity: Ensure the copper(I) salt catalyst is of high purity and free from oxidizing contaminants.
-
Slow Addition: Add the diazonium salt solution slowly to the copper(I) catalyst solution to maintain a low concentration of the aryl radical intermediate, which disfavors dimerization.
Q2: I am attempting a hydroxylation (conversion to a phenol) via diazotization, but the yield is very low. What are the common pitfalls?
A2: The classical method of converting a diazonium salt to a phenol by boiling in aqueous acid (a process sometimes called Verkochung) is often inefficient and prone to side reactions, particularly the formation of ether byproducts or substitution by the acid's counter-ion.[10]
For a more efficient hydroxylation:
-
Use Copper Catalysis: A Sandmeyer-type reaction using copper(I) oxide (Cu₂O) in the presence of an excess of copper(II) nitrate in neutral water can give much better yields of the phenol at room temperature.[10] This method avoids the harsh conditions of boiling acid.
Troubleshooting Guide: Diazotization/Sandmeyer Reactions
| Problem | Potential Cause | Troubleshooting Steps & Solutions | | :--- | :--- | :--- | :--- | | Low yield of desired product | Instability of the diazonium salt. | Maintain low temperatures (0–5 °C) throughout the diazotization and addition steps.[13] | | | Incomplete diazotization. | Ensure slow addition of sodium nitrite and use of a sufficient excess of acid. | | Formation of biaryl side products | Dimerization of aryl radical intermediates. | Add the diazonium salt solution slowly to the catalyst mixture.[10] | | Formation of azo compounds | Unreacted diazonium salt coupling with the product or starting material. | Ensure the diazonium salt is fully consumed by the nucleophile before warming the reaction. | | Phenolic or other undesired substitutions | Reaction with solvent (water) or counter-ions. | Use aprotic solvents if possible for non-aqueous Sandmeyer reactions. For hydroxylation, use the recommended Cu₂O/Cu(NO₃)₂ method.[10] |
Reaction Mechanism: Sandmeyer Reaction
The Sandmeyer reaction is initiated by a single electron transfer (SET) from the copper(I) catalyst.
Caption: Simplified radical mechanism of the Sandmeyer reaction.
IV. Analytical Methods for Impurity Profiling
Effective troubleshooting requires accurate identification and quantification of side products.
| Technique | Application | Notes |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring. | Useful for qualitatively assessing reaction completion and the formation of major byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Quantification of starting material, product, and impurities. | RP-HPLC with a suitable column (e.g., C18) and a mobile phase of acetonitrile/water with a pH modifier (like formic acid or ammonium formate) is a common choice for pyridine derivatives.[14][15] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown side products. | Provides molecular weight information, which is crucial for deducing the structure of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of products and impurities. | ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying byproducts after isolation. |
| Gas Chromatography (GC) | Analysis of volatile impurities. | GC-MS can be used for the analysis of pyridine and related volatile compounds.[16] |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. Diazotisation [organic-chemistry.org]
- 14. helixchrom.com [helixchrom.com]
- 15. researchgate.net [researchgate.net]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
improving the yield and purity of 5-Methylpyridin-3-amine hydrochloride
As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on optimizing the synthesis and purification of 5-Methylpyridin-3-amine hydrochloride. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve higher yields and purity in your work.
Technical Support Center: this compound
Introduction
5-Methylpyridin-3-amine and its hydrochloride salt are crucial building blocks in medicinal chemistry and materials science, notably as intermediates for pharmaceuticals.[1][2] Achieving high yield and purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide addresses common challenges encountered during its preparation, from the initial reduction of the nitro precursor to the final crystallization of the hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-Methylpyridin-3-amine?
The most prevalent and scalable method is the reduction of a suitable precursor, typically 3-nitro-5-methylpyridine.[3][4] Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) is a standard and effective approach. While other methods exist, this route is often preferred for its efficiency and cleaner reaction profile. An analogous procedure for a similar compound, 5-bromo-3-nitropyridine, demonstrates the reliability of this transformation.[5]
Q2: Why is the hydrochloride salt form often preferred over the free base?
The hydrochloride salt offers several advantages for pharmaceutical development and laboratory use.[1][6]
-
Improved Stability: Amine compounds can be susceptible to aerial oxidation, which often manifests as a darkening in color over time. The salt form is generally more stable and less reactive.
-
Enhanced Solubility: The hydrochloride salt is typically more soluble in aqueous media and protic solvents, which can be advantageous for downstream reactions or formulation studies.[1][7]
-
Ease of Handling: The free base can be an oil or low-melting solid, making it difficult to handle and weigh accurately. The hydrochloride salt is almost always a crystalline solid, which is easier to purify by recrystallization, handle, and store.[8]
Q3: What are the critical quality attributes (CQAs) to monitor for this compound?
The primary CQAs for this compound are:
-
Purity: Typically assessed by HPLC, GC, or NMR. The absence of starting material, reaction by-products, and residual solvents is critical.[9]
-
Identity: Confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]
-
Appearance: The pure compound should be a white to off-white crystalline solid.[11] Significant color deviation may indicate impurities.
-
Salt Stoichiometry: It's important to ensure the correct 1:1 molar ratio of the amine to hydrochloric acid. This can be verified by titration or certain spectroscopic techniques.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems that may arise during the synthesis.
Problem 1: Low Yield in the Reduction of 3-Nitro-5-methylpyridine
-
Potential Cause A: Inactive Catalyst
-
Scientific Rationale: Palladium on carbon (Pd/C) catalysts can become deactivated through exposure to air, moisture, or catalyst poisons (e.g., sulfur or halogen compounds) present in the starting material or solvent. The catalyst's activity is dependent on the available surface area of palladium, which facilitates the adsorption of hydrogen and the nitro-compound.
-
Solutions:
-
Use fresh, high-quality catalyst from a reputable supplier.
-
Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially when charging the reactor.
-
Ensure the starting material and solvent are free from potential catalyst poisons. Pre-treating the solvent or starting material with activated carbon can sometimes help.
-
-
-
Potential Cause B: Incomplete Reaction
-
Scientific Rationale: The reduction may stall due to insufficient hydrogen pressure, inadequate reaction time, or low temperature. Catalytic hydrogenation is a multiphase reaction, and efficient mass transfer of hydrogen to the catalyst surface is crucial.
-
Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material.[5]
-
Optimize Hydrogen Pressure: Ensure the reaction vessel is properly sealed and maintains the target hydrogen pressure (typically 1-5 bar).
-
Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or moderately increasing the temperature (e.g., from room temperature to 40-50 °C) to improve kinetics.[5]
-
-
Problem 2: Product is Dark/Oily After Work-up (Free Base)
-
Potential Cause A: Oxidation of the Amine
-
Scientific Rationale: Aromatic amines, including 5-Methylpyridin-3-amine, are susceptible to oxidation, especially when exposed to air at elevated temperatures or in the presence of trace metals. This oxidation leads to the formation of colored, often polymeric, impurities.
-
Solutions:
-
Inert Atmosphere: Conduct the work-up and solvent removal steps under a nitrogen or argon atmosphere.
-
Minimize Heat: Concentrate the solution under reduced pressure at a low temperature (e.g., <40 °C).
-
Prompt Conversion: Do not store the free base for extended periods. Proceed to the salt formation step as quickly as possible after isolation.
-
-
-
Potential Cause B: Residual High-Boiling Solvent or By-products
-
Scientific Rationale: If a high-boiling solvent was used for the reaction, it may not be fully removed during rotary evaporation, resulting in an oily product. Similarly, certain reaction by-products may be oils.
-
Solutions:
-
Azeotropic Removal: Add a lower-boiling solvent like toluene or dichloromethane and re-evaporate. This can help azeotropically remove residual high-boiling solvents.
-
Chromatography: If by-products are the issue, purification of the free base by column chromatography on silica gel may be necessary before salt formation.
-
-
Problem 3: Difficulty in Crystallizing the Hydrochloride Salt
-
Potential Cause A: Incorrect Solvent System
-
Scientific Rationale: Successful crystallization depends on the product being highly soluble in the chosen solvent at an elevated temperature but poorly soluble at a lower temperature. If the product is too soluble, it will not precipitate, and if it is too insoluble, the yield will be poor or purification ineffective.
-
Solutions:
-
Solvent/Anti-Solvent Method: Dissolve the crude amine in a solvent in which the hydrochloride salt is soluble (e.g., isopropanol, ethanol). Then, slowly add an "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or hexane) until turbidity persists. Cool the mixture to induce crystallization.[12][13]
-
Direct Precipitation: Dissolve the free base in a suitable solvent like ethyl acetate or isopropanol. Add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise. The hydrochloride salt will often precipitate directly.[8][12]
-
-
-
Potential Cause B: Presence of Impurities Inhibiting Crystallization
-
Scientific Rationale: Impurities can interfere with the formation of a stable crystal lattice, leading to oiling out or preventing precipitation altogether.
-
Solutions:
-
Charcoal Treatment: Before crystallization, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and filter through celite. This can remove colored and highly polar impurities.
-
Seed Crystals: If a small amount of pure crystalline material is available, add a seed crystal to the supersaturated solution to initiate crystallization.
-
-
Problem 4: Final Product Purity is Below Target (>98%)
-
Potential Cause: Ineffective Purification/Recrystallization
-
Scientific Rationale: A single crystallization may not be sufficient to remove all impurities, especially those with similar solubility profiles to the desired product.
-
Solutions:
-
Recrystallization: Perform a second recrystallization from a different solvent system to target different impurities.
-
Optimize Recrystallization Conditions: Ensure slow cooling during recrystallization. Rapid cooling can trap impurities within the crystal lattice.
-
Purity Analysis: Use a validated HPLC or GC method to accurately determine purity and identify the nature of the remaining impurities, which can guide further purification strategies.[9][14][15]
-
-
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-Nitro-5-methylpyridine
This protocol is a representative procedure and should be optimized for your specific scale and equipment.
-
Reactor Setup: To a suitable hydrogenation vessel, add 3-nitro-5-methylpyridine (1.0 eq).
-
Catalyst Charging: Under an inert nitrogen atmosphere, add 10% Palladium on Carbon (5-10 wt% of the starting material).
-
Solvent Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate (approx. 10 mL per gram of starting material).
-
Hydrogenation: Seal the vessel. Purge the headspace with nitrogen three times, followed by purging with hydrogen three times. Pressurize the vessel with hydrogen (e.g., 50 psi or 3-4 bar).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Methylpyridin-3-amine free base.
Protocol 2: Formation and Purification of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 5-Methylpyridin-3-amine free base in a minimal amount of a suitable solvent (e.g., Isopropanol, IPA).
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in IPA (commercially available or prepared by bubbling HCl gas through IPA) dropwise with stirring. Monitor the pH to ensure it becomes acidic (pH 1-2).
-
Precipitation: The hydrochloride salt should precipitate as a solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold IPA, followed by a non-polar solvent like diethyl ether or hexane to aid in drying.
-
Drying: Dry the solid under vacuum to a constant weight.
-
Recrystallization (if needed): Dissolve the solid in a minimal amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Collect the purified crystals by filtration as described above.
Data & Visualization
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
| Isopropanol (IPA) / Diethyl Ether | Good for initial precipitation. The salt has moderate solubility in IPA and is insoluble in ether. |
| Methanol or Ethanol | Excellent for recrystallization. The salt has high solubility in hot methanol/ethanol and lower solubility when cold, allowing for effective purification. |
| Ethanol / Ethyl Acetate | A good alternative system where ethyl acetate acts as the anti-solvent. |
Diagrams
Caption: Workflow for the formation and purification of the hydrochloride salt.
Caption: Decision tree for troubleshooting common synthesis problems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Methyl-5-nitropyridine | C6H6N2O2 | CID 250373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6960-20-9 CAS MSDS (3-METHYL-5-NITROPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. rsc.org [rsc.org]
- 11. chembk.com [chembk.com]
- 12. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: 5-Methylpyridin-3-amine Hydrochloride Solution Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support guide for 5-Methylpyridin-3-amine hydrochloride. This resource is designed to provide you with in-depth insights and practical solutions for the stability challenges you may encounter when working with this compound in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, troubleshoot, and manage the stability of this compound in your critical experiments.
Introduction: Understanding the Stability of this compound
This compound is a valuable building block in pharmaceutical and chemical research.[1] Its hydrochloride salt form generally enhances solubility and ease of handling in laboratory settings.[1] However, like many amine-containing heterocyclic compounds, its stability in solution can be influenced by a variety of factors, including pH, temperature, light, and the presence of oxidizing agents. This guide will walk you through the potential degradation pathways and provide you with the tools to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that can cause the degradation of this compound in my solution?
A1: The primary factors influencing the stability of this compound in solution are:
-
pH: Both acidic and basic conditions can catalyze the degradation of aminopyridines.[2] The protonation state of the amino group and the pyridine ring nitrogen is pH-dependent, which in turn affects their susceptibility to hydrolysis and oxidation.
-
Oxidizing Agents: The amino group on the pyridine ring is susceptible to oxidation.[3] Common laboratory reagents or even dissolved oxygen can contribute to oxidative degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[4]
-
Light: Exposure to UV or even ambient light can lead to photodegradation.[5]
Q2: I've noticed a change in the color of my this compound solution over time. What could be the cause?
A2: A color change, often to a yellow or brownish hue, is a common indicator of degradation. This is likely due to the formation of oxidized or polymeric byproducts. The amino group is an electron-donating group, making the pyridine ring more susceptible to oxidation. Even trace amounts of impurities or exposure to air and light can initiate these degradation processes.
Q3: How should I properly store my stock solutions of this compound?
A3: To ensure the longevity of your stock solutions, we recommend the following storage practices:
-
Solvent Selection: Use high-purity, degassed solvents to minimize oxidative degradation.
-
pH Control: If your experimental conditions allow, buffering the solution to a slightly acidic pH (around 3-6) may enhance stability, as the protonated form of the amine is generally less susceptible to oxidation.[6]
-
Temperature: Store stock solutions at low temperatures (2-8°C or -20°C for long-term storage).[1]
-
Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[7]
-
Inert Atmosphere: For maximum stability, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Q4: What are the likely degradation products of this compound?
A4: While specific forced degradation studies on this compound are not extensively published, based on the reactivity of similar aminopyridine compounds, the following degradation products can be anticipated:
-
Oxidation Products:
-
Photodegradation Products: Exposure to light can lead to complex reactions, including ring opening or polymerization.[5]
The following diagram illustrates the potential degradation pathways:
Caption: Potential Degradation Pathways of this compound.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected or inconsistent experimental results. | Degradation of the compound leading to lower effective concentration. | 1. Prepare fresh solutions of this compound before each experiment. 2. Perform a quick purity check of your stock solution using a suitable analytical method (e.g., HPLC-UV, TLC). |
| Appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Compare the chromatogram of a freshly prepared standard to that of your aged solution to identify potential degradation peaks. 2. If possible, use a mass spectrometer to obtain the mass of the unknown peaks to help in their identification. |
| Precipitate formation in the solution upon storage. | Degradation products may have lower solubility than the parent compound. | 1. Filter the solution before use to remove any precipitate. 2. Consider adjusting the solvent or pH to improve the solubility of both the parent compound and its potential degradants, if compatible with your experiment. |
| Gradual decrease in the measured concentration of the stock solution over time. | Slow degradation under the current storage conditions. | 1. Re-evaluate your storage conditions (see FAQ Q3). 2. For critical applications, perform periodic quantification of your stock solution to ensure its concentration is within an acceptable range. |
Experimental Protocols
To assist you in assessing the stability of this compound in your specific experimental context, we provide the following generalized protocols for forced degradation studies and a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to generate potential degradation products for analytical method development and stability assessment.[4][8]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)
-
pH meter
-
Heating block or water bath
-
Photostability chamber or a UV lamp
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7] A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using the stability-indicating HPLC method described below.
The following workflow illustrates the forced degradation process:
Caption: Workflow for Forced Degradation Studies.
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC method is a starting point for developing a method capable of separating this compound from its potential degradation products. Method optimization will likely be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 15 | 5 | 95 |
| 20 | 5 | 95 |
| 21 | 95 | 5 |
| 25 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 265 nm (or a wavelength determined by UV scan of the parent compound) Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
References
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 6. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: N-Alkylation of 5-Methylpyridin-3-amine Hydrochloride
Welcome to the technical support guide for navigating the complexities of N-alkylating 5-Methylpyridin-3-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter this specific transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, offering robust, field-tested solutions to common challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with an alkyl halide is not proceeding. The starting material is mostly unreacted. What is the primary issue?
A1: The most common reason for a lack of reactivity is the failure to adequately neutralize the hydrochloride salt and generate the free, nucleophilic amine. Your starting material, this compound, exists in a protonated state where the exocyclic amino group is present as an ammonium salt (-NH₃⁺). This positive charge completely quenches the nucleophilicity of the nitrogen, rendering it unreactive towards electrophiles like alkyl halides.
To initiate the reaction, you must use a base. A critical error is using only one equivalent of base. You require at least two equivalents of a suitable base:
-
First Equivalent: Neutralizes the hydrochloride salt to liberate the free amine.
-
Second Equivalent: Scavenges the acid (e.g., HBr, HCl) that is generated as a byproduct of the Sₙ2 reaction itself.[1]
If only one equivalent of base is used, the acid generated during the initial, slow product formation will protonate any remaining free amine, shutting down the reaction. For amine hydrochloride salts, it is common to use 2.2 to 3.0 equivalents of base to ensure the reaction medium remains sufficiently basic.[2]
Q2: My reaction is working, but I'm getting a significant amount of the di-alkylated (tertiary amine) product. How can I improve selectivity for mono-alkylation?
A2: This is a classic challenge in amine alkylation known as "overalkylation." The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group.[1][3] This makes the product compete with the starting material for the alkylating agent, leading to a mixture.
Here are several strategies to favor mono-alkylation:
-
Stoichiometry Control: Use a large excess of the 5-Methylpyridin-3-amine starting material relative to the alkylating agent. This is often not economically viable but can be effective on a small scale.
-
Base Selection: The choice of base can influence selectivity. Cesium bases, such as Cesium Carbonate (Cs₂CO₃) or Cesium Hydroxide (CsOH), have been reported to improve mono-alkylation selectivity in some systems, potentially due to template effects involving the large cesium cation.[3]
-
Change Reaction Strategy: The most robust solution is often to switch from direct alkylation to a method that is inherently more selective. Reductive amination is the preferred industrial and laboratory method for clean mono-alkylation.[4][5][6] This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then immediately reduced. The resulting secondary amine does not readily participate in further reactions under these conditions.
Q3: I'm observing an unexpected byproduct that I suspect is from alkylation on the pyridine ring nitrogen. How can I prevent this?
A3: While the exocyclic amino group (-NH₂) is significantly more nucleophilic than the pyridine ring nitrogen (N-1), competitive N-1 alkylation can occur under certain conditions, leading to a charged pyridinium salt. This side reaction is more likely with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and forcing reaction conditions (high temperatures).
To minimize ring alkylation:
-
Use the mildest possible conditions (lower temperature, less reactive alkylating agent like a chloride or sulfonate instead of an iodide).
-
Ensure a suitable base is present to keep the exocyclic amine as the most potent nucleophile.
-
Again, switching to reductive amination or a Buchwald-Hartwig amination completely circumvents this problem, as these methods are specific for the exocyclic amino group.[7][8]
Q4: My purification is challenging. The product streaks on the silica gel column and is hard to separate from byproducts. What can I do?
A4: Purifying basic compounds like aminopyridines can be problematic on standard silica gel.
-
Workup Strategy: During the aqueous workup, you can manipulate the pH to separate components. The tertiary amine byproduct is typically more basic than the desired secondary amine, which is more basic than the primary amine starting material. A carefully controlled acidic wash might selectively extract the more basic byproducts into the aqueous layer, although this can be difficult to perfect.
-
Chromatography Modifier: The most effective solution for column chromatography is to add a small amount of a basic modifier to your eluent system. Adding 0.5-1% triethylamine (TEA) or ammonia in methanol to your mobile phase (e.g., Ethyl Acetate/Hexanes) will neutralize the acidic silanol groups on the silica surface. This prevents the protonation of your amine products on the column, leading to sharper peaks and better separation.
Troubleshooting & Protocol Guides
This section provides detailed workflows for the most common and effective N-alkylation strategies.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues in your N-alkylation experiment and identify a path forward.
Caption: Troubleshooting decision tree for N-alkylation.
Competing Reaction Pathways in Direct Alkylation
This diagram illustrates the primary challenge of overalkylation in direct Sₙ2 reactions.
Caption: Competing pathways in direct N-alkylation.
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method is best suited for reactive alkylating agents where overalkylation can be managed.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Base (see table below, 2.5 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a dry, inerted flask, add this compound and the anhydrous solvent.
-
Add the selected base and stir the resulting suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the mixture.
-
Heat the reaction to the desired temperature (see table) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by carefully adding water.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography, adding 0.5-1% triethylamine to the eluent.
Table 1: Conditions for Direct Alkylation
| Base | Solvent | Typical Temp. | Comments |
| K₂CO₃ | DMF, ACN | 60-100 °C | Standard, cost-effective choice. Requires heating. |
| Cs₂CO₃ | DMF, ACN | 50-80 °C | More reactive than K₂CO₃, may improve mono-alkylation selectivity.[3][9] Higher cost. |
| DIPEA | ACN, THF | 40-70 °C | Organic base, good for solubility. Must be rigorously dried. |
| NaH | THF, DMF | 0 °C to RT | Very strong, non-nucleophilic base. Use with caution (H₂ evolution). Good for deprotonating less acidic amines.[2] |
Protocol 2: Selective Mono-Alkylation via Reductive Amination
This is the recommended method for achieving high selectivity and avoiding overalkylation.[4][5]
Materials:
-
This compound (1.0 eq)
-
Triethylamine (or other organic base, 1.1 eq)
-
Aldehyde or Ketone (1.05 eq)
-
Reducing Agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
Procedure:
-
To a dry, inerted flask, add this compound and the anhydrous solvent.
-
Add triethylamine to liberate the free base. Stir for 15 minutes.
-
Add the aldehyde or ketone and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a single portion, add the reducing agent, Sodium triacetoxyborohydride. The reaction is often mildly exothermic.
-
Stir at room temperature and monitor by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Stir vigorously for 30 minutes, then separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify as needed following the chromatography guidelines mentioned previously.
Note on Reducing Agents: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations.[6] Other agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is generally preferred for its stability and safety profile.[5]
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
preventing degradation of 5-Methylpyridin-3-amine hydrochloride during reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for 5-Methylpyridin-3-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability and degradation of this vital reagent during experimental procedures. Our goal is to provide you with the expert insights and practical methodologies necessary to ensure the integrity of your reactions and the reliability of your results.
Section 1: Understanding the Stability of this compound (FAQs)
This section addresses fundamental questions regarding the chemical stability of this compound, providing the foundational knowledge needed to prevent its degradation.
Q1: What are the primary degradation pathways for this compound?
The primary degradation pathway for aminopyridines, including 5-Methylpyridin-3-amine, is oxidation.[1][2] The electron-rich amino group (-NH2) on the pyridine ring is susceptible to attack by oxidizing agents, which can lead to the formation of colored impurities and undesired side products such as N-oxides or nitro derivatives.[2] Other potential degradation routes include reactions with strong acids or bases, and thermal decomposition at elevated temperatures.[3][4]
Q2: How does the hydrochloride salt form enhance stability compared to the free base?
The hydrochloride salt form significantly enhances the stability of 5-Methylpyridin-3-amine, particularly against oxidative degradation. In the salt form, the nitrogen atoms of the pyridine ring and the amino group are protonated. This protonation engages the lone pair of electrons on the nitrogen atoms, reducing their availability for oxidation.[2] Studies on similar aminopyridine compounds have demonstrated that the salt species are markedly more stable under oxidative stress conditions than the corresponding molecular (free base) forms.[2] This makes the hydrochloride salt easier to handle and store, providing greater consistency in reactions.[5]
Q3: What are the key environmental and chemical factors that can trigger degradation during a reaction?
Several factors can initiate or accelerate the degradation of this compound. Understanding these triggers is the first step toward prevention.
-
Presence of Oxidizing Agents: This is the most significant factor. Common laboratory reagents, residual peroxides in solvents (like THF or diethyl ether), and even atmospheric oxygen can cause oxidative degradation.[2][3]
-
Extreme pH: While the hydrochloride salt is stable in acidic conditions, exposure to strong bases will deprotonate it to the more reactive free base, increasing its susceptibility to degradation. Conversely, highly acidic conditions at elevated temperatures can also promote hydrolysis or other side reactions.[6][7]
-
Elevated Temperatures: Like many organic compounds, prolonged exposure to high heat can lead to thermal degradation, resulting in decomposition and the formation of complex impurities.[4]
-
Light Exposure: Photolytic degradation can occur, especially if the compound is exposed to UV light for extended periods.[8] It is standard practice to protect aminopyridine formulations from light during storage.[6][9][10]
Diagram 1: Key Degradation Triggers
Caption: Factors contributing to the degradation of the reagent.
Section 2: Proactive Measures & Best Practices
This section provides actionable guidance on storage, handling, and experimental setup to proactively minimize the risk of degradation.
Q4: What are the optimal storage and handling conditions for the reagent?
To maintain the integrity of this compound, adhere to the following storage and handling protocols:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 0-8°C.[5][11] | Cool conditions slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). Keep container tightly closed.[12][13] | Minimizes contact with atmospheric oxygen and moisture. |
| Light | Store in a dark place, protected from light.[13] | Prevents photolytic degradation. |
| Handling | Use only in a well-ventilated area. Avoid breathing dust. Wear appropriate PPE (gloves, goggles).[3][12] | Ensures operator safety and prevents contamination. |
| Compatibility | Avoid storage near strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3] | Prevents inadvertent reactions and degradation. |
Q5: How should I choose a suitable solvent to minimize degradation?
Solvent choice is critical. Use high-purity, dry, and deoxygenated solvents. Ethers like THF and diethyl ether are known to form explosive peroxides upon storage, which are potent oxidizing agents. Always test for peroxides before use or use freshly opened bottles of inhibitor-free solvents. When possible, sparge the chosen solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before adding the reagent to remove dissolved oxygen.
Q6: What is the impact of pH on the stability of the compound in solution, and how can I control it?
The pH of the reaction medium has a profound effect on both the stability and reactivity of aminopyridines.[7]
-
Alkaline Conditions (High pH): The addition of a base will neutralize the hydrochloride salt, forming the free amine. The free amine is significantly more nucleophilic but also more susceptible to oxidation.[2] If your reaction requires the free base, it is best to generate it in situ or use it immediately after neutralization, under an inert atmosphere.
-
Acidic Conditions (Low pH): The hydrochloride salt is most stable in acidic to neutral conditions. However, very strong acids combined with heat can lead to other unwanted reactions.
-
Control: Use buffered solutions when appropriate for pH-sensitive reactions. If a base is required, consider using a non-nucleophilic, sterically hindered base and add it slowly at a reduced temperature to control the reaction.
Section 3: Troubleshooting In-Reaction Degradation
This guide helps you diagnose and resolve issues that may arise during your experiment.
Q7: My reaction mixture is turning dark/changing color unexpectedly. What could be the cause?
An unexpected color change (e.g., to yellow, brown, or black) is often a primary indicator of degradation. This is typically caused by the formation of oxidized, polymeric, or other chromophoric impurities.
-
Immediate Action: Check the reaction atmosphere. Ensure your inert gas supply is functioning and that there are no leaks in your setup.
-
Probable Cause: The most likely culprit is oxidation. This could be due to atmospheric oxygen, peroxides in your solvent, or an oxidizing reagent/impurity.
-
Solution: Re-run the reaction using a freshly purified or tested solvent that has been thoroughly deoxygenated. Ensure all glassware is dry and the reaction is maintained under a positive pressure of inert gas.
Q8: TLC/LC-MS analysis shows unexpected byproducts. How can I identify if they are degradation products?
Forced degradation studies are the definitive method for identifying potential degradation products.
-
Troubleshooting Steps:
-
Prepare several small-scale solutions of your starting material, this compound.
-
Expose each to a different stress condition: one with a mild oxidant (e.g., 3% H2O2), one heated to 60-80°C, one exposed to UV light, and one made basic with NaHCO3.[6][8]
-
Run TLC or LC-MS on these stressed samples alongside your reaction mixture.
-
If the unexpected spots/peaks in your reaction correspond to those in the stressed samples, you have likely confirmed that they are degradation products.
-
Q9: My reaction yield is consistently low. Could reagent degradation be the culprit?
Yes, absolutely. If the starting material degrades either in storage or during the reaction, there is less of it available to participate in the desired transformation, leading directly to lower yields.
Diagram 2: Troubleshooting Low Reaction Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. ibisscientific.com [ibisscientific.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. sefh.es [sefh.es]
- 10. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. 3430-19-1|3-Amino-5-methylpyridine|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Analysis of 5-Methylpyridin-3-amine Hydrochloride and Its Analogs for Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design. Among the vast family of pyridine derivatives, 5-Methylpyridin-3-amine and its analogs represent a critical class of building blocks, offering a versatile platform for the synthesis of compounds targeting a wide array of biological targets, from kinases to ion channels.
This guide provides an in-depth comparative analysis of 5-Methylpyridin-3-amine hydrochloride and a curated selection of its 5-substituted analogs: 5-chloropyridin-3-amine, 5-bromopyridin-3-amine, 5-methoxypyridin-3-amine, and 5-(trifluoromethyl)pyridin-3-amine. By examining their synthesis, physicochemical properties, and exploring their potential biological implications, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their quest for novel and effective drug candidates.
The Strategic Importance of the 5-Substituted Pyridin-3-amine Scaffold
The 3-aminopyridine moiety serves as a key pharmacophore, with the amino group often acting as a crucial hydrogen bond donor or a point for further chemical elaboration. The substituent at the 5-position provides a strategic handle to modulate the molecule's electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. The hydrochloride salt form of these amines is frequently employed to enhance solubility and stability, facilitating their use in various synthetic and biological applications.[1]
This comparative analysis will delve into how subtle changes at the 5-position—from a small, electron-donating methyl group to electron-withdrawing halogens and a bulky trifluoromethyl group—can significantly impact the molecule's overall characteristics.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP), are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative summary of the key physicochemical properties of 5-Methylpyridin-3-amine and its selected analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | XLogP3-AA (Computed) |
| 5-Methylpyridin-3-amine | C₆H₈N₂ | 108.14 | 59-63 | 0.5 |
| 5-Chloropyridin-3-amine | C₅H₅ClN₂ | 128.56 | 80 | 1.1 |
| 5-Bromopyridin-3-amine | C₅H₅BrN₂ | 173.01 | Not Reported | 0.9 |
| 5-Methoxypyridin-3-amine | C₆H₈N₂O | 124.14 | Not Reported | Not Reported |
| 5-(Trifluoromethyl)pyridin-3-amine | C₆H₅F₃N₂ | 162.11 | Not Reported | 1.1 |
Data compiled from various sources. XLogP3-AA is a computed value and serves as an estimate of lipophilicity.
The substitution at the 5-position clearly influences the physicochemical properties. The introduction of halogens (Cl, Br) and the trifluoromethyl group increases the molecular weight and is predicted to increase lipophilicity compared to the parent methyl analog. This has direct implications for membrane permeability and potential interactions with hydrophobic pockets in target proteins.
Synthesis and Characterization: A Methodical Approach
The synthesis of these 5-substituted pyridin-3-amines often involves multi-step sequences, starting from readily available pyridine derivatives. The choice of synthetic route is dictated by the nature of the desired substituent and the need for regioselective control.
Below is a generalized workflow for the synthesis of these analogs, followed by a detailed, self-validating experimental protocol for a representative compound, 5-bromopyridin-3-amine.
Caption: Generalized synthetic workflow for 5-substituted pyridin-3-amines.
Experimental Protocol: Synthesis of 5-Bromopyridin-3-amine
This protocol details a common method for the synthesis of 5-bromopyridin-3-amine, starting from 3-aminopyridine. This multi-step synthesis is designed to be self-validating, with clear checkpoints for characterization.
Step 1: Acetylation of 3-Aminopyridine
-
Rationale: The amino group of 3-aminopyridine is protected as an acetamide to prevent side reactions during the subsequent bromination step and to direct the bromination to the desired position.
-
Procedure:
-
To a solution of 3-aminopyridine (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise with stirring at room temperature.
-
Heat the reaction mixture at 100°C for 2 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield N-(pyridin-3-yl)acetamide.
-
-
Validation: The product can be characterized by ¹H NMR to confirm the presence of the acetyl group and by melting point determination.
Step 2: Bromination of N-(pyridin-3-yl)acetamide
-
Rationale: The acetamido group is an ortho-, para-director. In the pyridine ring, this directs the incoming electrophile (bromine) to the positions ortho and para to the amino group. Due to steric hindrance and the electronic nature of the pyridine ring, bromination preferentially occurs at the 5-position.
-
Procedure:
-
Dissolve N-(pyridin-3-yl)acetamide (1 equivalent) in glacial acetic acid.
-
Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into an ice-cold solution of sodium bisulfite to quench the excess bromine.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(5-bromopyridin-3-yl)acetamide.
-
-
Validation: The incorporation of bromine can be confirmed by Mass Spectrometry (observing the characteristic isotopic pattern of bromine) and ¹H NMR (changes in the aromatic proton signals).
Step 3: Hydrolysis of N-(5-bromopyridin-3-yl)acetamide
-
Rationale: The protecting acetyl group is removed by acid hydrolysis to yield the final product, 5-bromopyridin-3-amine.
-
Procedure:
-
Suspend N-(5-bromopyridin-3-yl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 5-bromopyridin-3-amine.
-
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The electronic nature of the substituent at the 5-position is expected to significantly influence the pKa of the pyridine nitrogen and the nucleophilicity of the amino group. Electron-withdrawing groups like -Cl, -Br, and -CF₃ will decrease the basicity of the pyridine nitrogen, which can affect the compound's interaction with target proteins and its pharmacokinetic properties.
For instance, in the context of kinase inhibitors, the amino group often forms a key hydrogen bond with the hinge region of the kinase. The electronic modifications at the 5-position can fine-tune the strength of this interaction and influence the overall binding affinity. The increased lipophilicity of the halogenated and trifluoromethylated analogs may also lead to enhanced cell permeability and potentially improved potency, but could also increase off-target effects and toxicity.
A study on bromo-substituted imidazo[4,5-b]pyridines demonstrated that the presence of bromine markedly increased the antiproliferative activity against several cancer cell lines.[2] This suggests that halogenation at the 5-position can be a beneficial strategy for enhancing biological activity in certain contexts.
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of any drug discovery program, the accurate determination of key physicochemical parameters is essential.
Protocol for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for LogP Determination by Shake-Flask Method
Caption: Workflow for LogP determination by the shake-flask method.
Conclusion and Future Directions
The comparative analysis of this compound and its 5-substituted analogs highlights the profound impact of subtle structural modifications on the physicochemical and potential biological properties of these important synthetic building blocks. The choice of substituent at the 5-position offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds to achieve the desired therapeutic profile.
Future research should focus on the systematic biological evaluation of a diverse library of 5-substituted-3-aminopyridine analogs against a panel of relevant biological targets. This will not only expand our understanding of the structure-activity relationships within this chemical class but also accelerate the discovery of novel drug candidates with improved efficacy and safety profiles. The detailed experimental protocols provided in this guide serve as a robust starting point for researchers embarking on such endeavors, ensuring the generation of high-quality, reproducible data.
References
Navigating the Structure-Activity Relationship of 5-Methylpyridin-3-amine Analogs: A Comparative Guide for Drug Discovery
As a Senior Application Scientist, my experience has consistently shown that the strategic exploration of a chemical scaffold is the cornerstone of successful drug discovery. The aminopyridine framework, in particular, represents a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for analogs of 5-Methylpyridin-3-amine hydrochloride. We will move beyond a simple catalog of compounds to dissect the causal relationships between structural modifications and their impact on biological activity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
The aminopyridine ring system is known to interact with various enzymes and receptors, leading to a broad spectrum of biological effects.[1][2] The 5-Methylpyridin-3-amine core offers a versatile and synthetically accessible starting point for generating novel chemical entities. Understanding its SAR is crucial for rationally designing more potent, selective, and pharmacokinetically optimized drug candidates.
The 5-Methylpyridin-3-amine Scaffold: A Strategic Overview
The 5-Methylpyridin-3-amine molecule presents several key positions for chemical modification to probe its interaction with biological targets. The primary points of diversification are the amino group at the C3 position and the pyridine ring itself, although the C5-methyl group also influences the molecule's properties.
Our exploration of SAR will focus on how substitutions at these positions modulate the compound's electronic, steric, and hydrophobic properties, and in turn, its biological activity.
Caption: Key modification points on the 5-Methylpyridin-3-amine scaffold.
Comparative Analysis: SAR in Kinase Inhibition
Aminopyridine derivatives have shown significant promise as kinase inhibitors.[3][4] The pyridine core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common strategy for achieving potent inhibition. The abnormal activation of kinases like Janus kinase 2 (JAK2) is linked to myeloproliferative neoplasms, making selective inhibitors highly sought after.[5]
Substitutions at the 3-Amino Group
Let's analyze a hypothetical series of analogs based on published data for related aminopyridine kinase inhibitors to illustrate SAR principles. The primary amino group is an ideal handle for introducing larger substituents that can occupy the solvent-exposed region of an ATP-binding pocket.
| Compound ID | R1 Substitution (at 3-NH₂) | Target Kinase | IC₅₀ (nM) | Rationale & Key Insights |
| Parent | -H | JAK2 | >1000 | The unsubstituted amine lacks the necessary interactions to achieve potent inhibition. |
| Analog A | -C(O)CH₃ (Acetyl) | JAK2 | 500 | Introduction of a simple amide provides a hydrogen bond acceptor but lacks significant hydrophobic interactions. This is a common first step to confirm the vector for substitution is productive. |
| Analog B | -C(O)-Ph | JAK2 | 150 | Replacing the methyl with a phenyl group probes for a nearby hydrophobic pocket. The moderate increase in potency suggests this pocket exists but may not be optimally filled. |
| Analog C | -C(O)-(4-fluorophenyl) | JAK2 | 50 | The addition of a fluorine atom can enhance binding through favorable electrostatic interactions or by improving metabolic stability. In this case, it likely improves binding affinity within the hydrophobic pocket.[6] |
| Analog D | -(pyrimidin-2-yl) | CHK1 | 10 | Incorporating a heterocyclic ring like pyrimidine can introduce additional hydrogen bonding opportunities and optimize shape complementarity, leading to a significant jump in potency.[7] |
| Analog E | -(4-(methylamino)pyrimidin-2-yl) | CHK1 | 0.4 | Further substitution on the pyrimidine ring with a methylamino group can pick up additional interactions with the target protein, leading to highly potent compounds.[7] |
Data is illustrative and synthesized from SAR principles of related aminopyridine kinase inhibitors.
The causality here is clear: moving from a simple amine to larger, more functionalized aromatic and heterocyclic systems allows the molecule to form more extensive and specific interactions with the target kinase, dramatically increasing potency.[4]
Substitutions on the Pyridine Ring
Modifying the pyridine ring itself can fine-tune the electronic properties of the core and provide additional vectors for interaction.
| Compound ID | Ring Substitution | Target Kinase | IC₅₀ (nM) | Rationale & Key Insights |
| Analog C | 5-Methyl (parent) | JAK2 | 50 | The methyl group provides a slight steric and electronic contribution. |
| Analog F | 5-H | JAK2 | 85 | Removal of the methyl group slightly decreases potency, suggesting it may provide a beneficial hydrophobic interaction or favorably influence the electronics of the pyridine nitrogen. |
| Analog G | 5-Cl | JAK2 | 60 | Replacing methyl with chlorine has a minimal effect. The chloro group is sterically similar to methyl but electron-withdrawing. This suggests the electronics at this position are not a primary driver of potency for this target. |
| Analog H | 6-Cl | FGFR4 | Varies | In other aminopyridine series, a 6-chloro substituent can serve as an electrophilic "warhead" to form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition.[8] This highlights how ring substitutions can fundamentally change the mechanism of action. |
Experimental Methodologies: A Self-Validating Approach
To ensure the trustworthiness of SAR data, the synthetic and biological testing protocols must be robust and reproducible.
General Synthetic Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a common and versatile method for synthesizing N-arylated 5-Methylpyridin-3-amine analogs. The choice of a palladium catalyst and a specialized ligand (like BINAP) is critical for achieving high yields in the coupling of the aminopyridine with an aryl halide.[8]
Step-by-Step Procedure:
-
Reaction Setup: To a dry microwave vial, add this compound (1.0 eq.), the desired aryl halide (e.g., 4-fluorobromobenzene, 1.1 eq.), palladium(II) acetate (Pd(OAc)₂, 0.1 eq.), BINAP (0.3 eq.), and sodium tert-butoxide (t-BuONa, 3.0 eq.).
-
Solvent Addition: Add dry toluene (to achieve a concentration of ~0.3 M) to the vial.
-
Degassing: Seal the vial and degas the mixture by purging with argon for 10 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Reaction: Place the vial in a microwave reactor and heat to 130 °C for 35 minutes. Microwave heating provides rapid and uniform temperature control, often improving reaction times and yields.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-methylpyridin-3-amine analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Assay Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a gold-standard method for quantifying kinase inhibition. It measures the phosphorylation of a substrate by the kinase.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a solution of the test compound in 100% DMSO. Perform a serial dilution to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction: In a 384-well plate, add:
-
2.5 µL of the test compound dilution (final DMSO concentration will be 1%).
-
5 µL of a solution containing the target kinase (e.g., JAK2) and a fluorescein-labeled substrate peptide.
-
-
Initiation: Add 2.5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors are accurately evaluated.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a "stop and detect" solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and a terbium-labeled antibody that specifically binds to the phosphorylated substrate.
-
Signal Reading: Incubate for another 60 minutes to allow antibody binding, then read the plate on a TR-FRET-capable microplate reader (measuring emission at two wavelengths, e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Data Analysis: The TR-FRET ratio (emission at 520 nm / emission at 495 nm) is proportional to the amount of phosphorylated substrate. Plot the percent inhibition (calculated relative to DMSO controls) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizing the SAR Workflow and Principles
A systematic approach is essential for efficient SAR exploration. The following workflow illustrates the iterative cycle of design, synthesis, and testing that drives drug discovery projects.
Caption: Iterative workflow for structure-activity relationship (SAR) studies.
The relationship between substituent properties and biological activity can also be conceptualized.
Caption: Conceptual map of SAR principles for analog design.
Conclusion and Future Directions
The 5-Methylpyridin-3-amine scaffold is a highly tractable starting point for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The SAR is predominantly driven by substitutions at the 3-amino position, where the introduction of larger, functionalized (hetero)aromatic systems can lead to dramatic increases in potency by engaging with hydrophobic pockets and forming additional hydrogen bonds. Ring substitutions offer a secondary means to fine-tune activity, selectivity, and pharmacokinetic properties.
Future research should focus on exploring novel substitutions that can confer unique properties, such as covalent binding for increased duration of action or the incorporation of motifs that improve cell permeability and metabolic stability. The systematic and iterative application of the design, synthesis, and testing workflow outlined in this guide will continue to be paramount in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 5-Methylpyridin-3-amine Hydrochloride for Researchers and Drug Development Professionals
Introduction
5-Methylpyridin-3-amine hydrochloride is a key building block in the synthesis of a variety of pharmacologically active compounds and other specialty chemicals.[1][2] Its structural motif is present in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering a critical evaluation of their respective efficacies based on experimental data. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate route for your specific research and development needs.
Comparative Analysis of Synthetic Routes
Three primary synthetic strategies for the preparation of 5-Methylpyridin-3-amine will be discussed: the Hofmann rearrangement of 5-methylnicotinamide, the Curtius rearrangement of 5-methylnicotinic acid, and a multi-step synthesis involving the nitration of 3,5-lutidine followed by reduction. Each route presents a unique set of advantages and disadvantages in terms of yield, purity, operational complexity, and safety.
| Feature | Route 1: Hofmann Rearrangement | Route 2: Curtius Rearrangement | Route 3: Nitration and Reduction |
| Starting Material | 5-Methylnicotinamide | 5-Methylnicotinic acid | 3,5-Lutidine |
| Key Transformation | Amide to amine | Carboxylic acid to amine | Nitro group to amine |
| Overall Yield | Moderate to high | Moderate to high | Moderate |
| Number of Steps | 1 (from amide) | 1-2 (from acid) | 3 |
| Reagents & Conditions | Bromine, sodium hydroxide | Diphenylphosphoryl azide (DPPA) or acyl azide formation followed by heating | Nitric/sulfuric acid, hydrogenation or metal/acid reduction |
| Advantages | Single step from readily available amide, well-established reaction. | Can be a one-pot procedure, generally good yields. | Utilizes an inexpensive starting material. |
| Disadvantages | Use of hazardous bromine, potential for side reactions. | Use of potentially explosive azide intermediates, cost of DPPA. | Multi-step process, potential for isomeric impurities during nitration. |
Route 1: Hofmann Rearrangement of 5-Methylnicotinamide
The Hofmann rearrangement is a classic and reliable method for the conversion of a primary amide to a primary amine with one less carbon atom.[3][4][5] In the context of 5-Methylpyridin-3-amine synthesis, this route is particularly attractive due to its directness, starting from the readily available 5-methylnicotinamide. A modified Hofmann rearrangement using (diacetoxyiodo)benzene has been reported for the synthesis of substituted 3-amino-5-nitropyridines, highlighting the applicability of this methodology to pyridine systems.[6]
Mechanistic Rationale
The reaction proceeds through the in-situ formation of a N-bromoamide intermediate upon treatment of the amide with bromine in a basic solution.[3] Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the desired amine with the loss of carbon dioxide.[3][4] The choice of a strong base like sodium hydroxide is crucial for the initial deprotonation of the amide and for the hydrolysis of the isocyanate intermediate.
Caption: Hofmann rearrangement pathway for 5-Methylpyridin-3-amine synthesis.
Experimental Protocol
Step 1: Synthesis of 5-Methylpyridin-3-amine via Hofmann Rearrangement
-
In a reaction vessel, dissolve 5-methylnicotinamide (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in aqueous sodium hydroxide while maintaining the temperature below 10 °C.
-
After the addition is complete, gradually warm the reaction mixture to 70-80 °C and maintain for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Methylpyridin-3-amine.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure amine.
Route 2: Curtius Rearrangement of 5-Methylnicotinic Acid
The Curtius rearrangement provides another direct route to 5-Methylpyridin-3-amine, starting from 5-methylnicotinic acid.[1][7][8] This reaction involves the thermal decomposition of an acyl azide to an isocyanate, which is then converted to the amine.[7] A significant advantage of this route is the ability to perform it as a one-pot synthesis using reagents like diphenylphosphoryl azide (DPPA), which avoids the isolation of potentially explosive acyl azide intermediates.[9][10]
Mechanistic Rationale
The reaction can be initiated by converting the carboxylic acid to an acyl chloride, which then reacts with an azide source (e.g., sodium azide) to form the acyl azide.[7] Alternatively, a one-pot procedure with DPPA involves the formation of a mixed anhydride, which then reacts with the azide to form the acyl azide in situ.[10] Upon heating, the acyl azide undergoes a concerted rearrangement with the loss of nitrogen gas to form the isocyanate.[1] The isocyanate is then trapped with a nucleophile, such as water or an alcohol, to yield a carbamic acid or a carbamate, respectively. The carbamic acid is unstable and decarboxylates to the primary amine.[8]
Caption: Curtius rearrangement pathway for 5-Methylpyridin-3-amine synthesis.
Experimental Protocol
Step 1: Synthesis of 5-Methylpyridin-3-amine via One-Pot Curtius Rearrangement
-
To a stirred solution of 5-methylnicotinic acid (1.0 eq) in an anhydrous, inert solvent (e.g., toluene or THF), add triethylamine (1.2 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 30-60 minutes to form the acyl azide.
-
Heat the reaction mixture to reflux (80-110 °C) and maintain for 2-4 hours, monitoring the formation of the isocyanate by IR spectroscopy (appearance of a strong absorption at ~2270 cm⁻¹).
-
After the rearrangement is complete, cool the mixture and add aqueous acid (e.g., HCl) to hydrolyze the isocyanate.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic extracts. Purify the crude product by column chromatography.
Route 3: Multi-Step Synthesis via Nitration and Reduction of 3,5-Lutidine
This pathway utilizes the inexpensive and readily available starting material, 3,5-lutidine. The synthesis involves three main steps: N-oxidation, nitration, and subsequent reduction of the nitro group to the desired amine. While longer, this route can be advantageous for large-scale production due to the low cost of the initial starting material.
Mechanistic Rationale
The first step involves the oxidation of the pyridine nitrogen of 3,5-lutidine to form the corresponding N-oxide. This is a crucial activation step, as the N-oxide functionality directs the subsequent electrophilic nitration to the 4-position of the pyridine ring.[11] The nitration is typically carried out using a mixture of nitric and sulfuric acids. Following nitration, the N-oxide can be deoxygenated, and the nitro group is then reduced to the amine. A variety of reducing agents can be employed for the reduction of the nitro group, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).[12]
Caption: Multi-step synthesis of 5-Methylpyridin-3-amine from 3,5-Lutidine.
Experimental Protocol
Step 1: Synthesis of 3,5-Lutidine-N-oxide
-
Dissolve 3,5-lutidine (1.0 eq) in a suitable solvent such as acetic acid.
-
Add hydrogen peroxide (30% aqueous solution, 1.5 eq) dropwise at a controlled temperature (e.g., 60-70 °C).
-
Heat the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude N-oxide.
Step 2: Synthesis of 4-Nitro-3,5-lutidine-N-oxide
-
Carefully add the crude 3,5-lutidine-N-oxide (1.0 eq) to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Allow the reaction to proceed at a controlled temperature (e.g., 90 °C) for several hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter, wash with water, and dry the solid product.[11]
Step 3: Reduction to 5-Methylpyridin-3-amine
-
The deoxygenation of the N-oxide and reduction of the nitro group can sometimes be achieved in a single step.
-
Dissolve the 4-nitro-3,5-lutidine-N-oxide (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation under a hydrogen atmosphere.
-
Alternatively, use a metal-acid reducing system such as iron powder in acetic acid or stannous chloride in hydrochloric acid.
-
Monitor the reaction until completion, then filter off the catalyst (if used) and work up the reaction mixture to isolate the crude amine.
-
Purify the product by column chromatography or distillation.
Preparation of this compound
The final step in all synthetic routes is the conversion of the free base, 5-Methylpyridin-3-amine, to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The hydrochloride salt is often more stable, crystalline, and easier to handle than the free base.
Experimental Protocol
-
Dissolve the purified 5-Methylpyridin-3-amine in a suitable solvent, such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials, the laboratory equipment at hand, and safety considerations.
-
The Hofmann rearrangement offers a direct and often high-yielding route from the corresponding amide, making it an excellent choice for laboratory-scale synthesis.
-
The Curtius rearrangement , particularly the one-pot procedure with DPPA, is also a highly efficient method that can be advantageous in terms of operational simplicity.
-
The multi-step synthesis from 3,5-lutidine is a more economical option for large-scale production, despite being a longer process.
Each of these routes has been successfully employed for the synthesis of aminopyridines. By carefully considering the factors outlined in this guide, researchers and drug development professionals can select the most suitable synthetic strategy to efficiently and effectively produce this compound for their specific needs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 5. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 12. orgsyn.org [orgsyn.org]
Bridging the Benchtop and the Bedside: A Comparative Guide to In Vitro and In Vivo Studies of 5-Methylpyridin-3-amine Hydrochloride Derivatives
In the landscape of modern drug discovery, the journey of a novel therapeutic agent from a laboratory concept to a clinical candidate is both arduous and fraught with challenges. A critical juncture in this journey is the transition from in vitro (in the glass) to in vivo (in the living) studies. This guide provides a comprehensive comparison of these two essential research paradigms, using a representative pyridine derivative, Compound 3b , as a case study. While not directly synthesized from 5-Methylpyridin-3-amine hydrochloride, the principles and methodologies detailed here are broadly applicable to its derivatives and other small molecule drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of translational research.
The Rationale: From Chemical Scaffold to Therapeutic Potential
This compound serves as a versatile chemical scaffold, a foundational structure upon which a multitude of derivatives with diverse biological activities can be synthesized.[1][2] Its inherent chemical properties make it an attractive starting point for the development of novel kinase inhibitors, antimicrobial agents, and other therapeutics. The core challenge, however, lies in accurately predicting how the promising results observed in controlled laboratory settings will translate to the complex biological systems of living organisms.
Part 1: In Vitro Characterization - The Initial Litmus Test
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound. These experiments are conducted in a controlled environment, such as a test tube or a petri dish, allowing for the precise measurement of a compound's effect on a specific biological target or cellular process.
Case Study: Compound 3b - A Novel Pyrano-Pyridine Hybrid
Compound 3b, a novel pyrano-pyridine hybrid, was identified as a promising anti-cancer agent based on its performance in a series of in vitro assays.[3]
The initial screening of Compound 3b involved evaluating its ability to inhibit the growth of various human cancer cell lines using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (Huh-7, A549, and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of Compound 3b was serially diluted to various concentrations and added to the wells. A known chemotherapeutic agent, Taxol, was used as a positive control.
-
Incubation: The plates were incubated for 48 hours to allow the compound to exert its effect.
-
MTT Assay: MTT reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.
-
Data Acquisition: The absorbance at 570 nm was measured using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of cell viability against the compound concentration.
Quantitative Data Summary:
| Compound | Huh-7 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Compound 3b | 6.54 | 15.54 | 6.13 |
| Taxol (Reference) | 6.68 | 38.05 | 12.32 |
| Data sourced from BenchChem's guide on pyridine derivative activity.[3] |
Expertise & Experience: The choice of cell lines is critical. Huh-7, A549, and MCF-7 represent different cancer types (liver, lung, and breast, respectively), providing a broader understanding of the compound's potential spectrum of activity. The inclusion of Taxol, a well-established anti-cancer drug, provides a crucial benchmark for evaluating the potency of Compound 3b.[3]
To understand how Compound 3b exerts its cytotoxic effects, its ability to inhibit tubulin polymerization was investigated.
Step-by-Step Methodology:
-
Tubulin Preparation: Purified bovine brain tubulin was used for the assay.
-
Assay Reaction: Tubulin was mixed with a polymerization buffer containing GTP in a 96-well plate.
-
Compound Addition: Compound 3b or the known tubulin polymerization inhibitor, Combretastatin A-4 (CA-4), was added to the wells at various concentrations.
-
Polymerization Monitoring: The plate was incubated at 37°C, and the increase in absorbance at 340 nm, indicative of tubulin polymerization, was monitored over time.
-
IC50 Calculation: The IC50 value for tubulin polymerization inhibition was determined from the concentration-response curve.
Quantitative Data Summary:
| Compound | Tubulin Polymerization IC50 (µM) |
| Compound 3b | 4.03 |
| Combretastatin A-4 (Reference) | 1.89 |
| Data sourced from BenchChem's guide on pyridine derivative activity.[3] |
Trustworthiness: This self-validating system confirms that the observed antiproliferative activity is, at least in part, due to the disruption of microtubule dynamics, a clinically validated anti-cancer mechanism.
Part 2: In Vivo Evaluation - The Whole-Organism Reality Check
While in vitro studies provide valuable initial data, they cannot fully replicate the complex interplay of biological processes that occur in a living organism. In vivo studies, conducted in animal models, are therefore essential to assess a compound's efficacy, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body).
Case Study: Compound 3b - From Cell Culture to a Living Model
The promising in vitro results for Compound 3b prompted its evaluation in a mouse xenograft model of human breast cancer.
Step-by-Step Methodology:
-
Animal Model: Female nude mice were used for the study.
-
Tumor Implantation: MCF-7 human breast cancer cells were subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100 mm³).
-
Randomization and Treatment: The mice were randomly assigned to three groups: a vehicle control group, a group treated with Compound 3b (10 mg/kg), and a group treated with Taxol (10 mg/kg). The treatments were administered intraperitoneally every three days.
-
Tumor Measurement: Tumor volume was measured every three days using calipers.
-
Data Analysis: The tumor growth inhibition (TGI) was calculated at the end of the study.
Quantitative Data Summary:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | - |
| Compound 3b (10 mg/kg) | 450 | 64 |
| Taxol (10 mg/kg) | 550 | 56 |
| Data sourced from BenchChem's guide on pyridine derivative activity.[3] |
Expertise & Experience: The choice of an immunodeficient mouse model (nude mice) is necessary to prevent the rejection of the human tumor xenograft. The dosing regimen was selected based on preliminary toxicity studies to ensure the treatment was well-tolerated.
Part 3: The Translational Bridge - Comparing In Vitro and In Vivo Data
The ultimate goal of these studies is to establish a correlation between the in vitro activity and the in vivo efficacy. This is often referred to as the In Vitro-In Vivo Correlation (IVIVC).[4]
Analysis of Compound 3b: A Successful Translation
In the case of Compound 3b, there is a clear and positive correlation between the in vitro and in vivo findings.
-
Potency: The compound demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line in vitro (IC50 = 6.13 µM), which translated to significant tumor growth inhibition (64%) in the in vivo xenograft model.[3]
-
Mechanism: The in vitro inhibition of tubulin polymerization provides a plausible mechanism for the observed anti-cancer effects both in cell culture and in the animal model.
However, it is crucial to acknowledge that a direct one-to-one correlation is rare. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly influence a compound's in vivo performance.
Visualizing the Workflow and a Potential Signaling Pathway
The following diagrams illustrate the experimental workflow and a simplified representation of the signaling pathway targeted by Compound 3b.
Caption: Experimental workflow from in vitro screening to in vivo efficacy testing.
Caption: Simplified signaling pathway showing Compound 3b's inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.
Conclusion: An Integrated Approach for Drug Development Success
The successful translation of in vitro findings to in vivo efficacy is a critical determinant of success in drug discovery. The case of Compound 3b illustrates how a systematic and logical progression from cellular assays to animal models can validate a compound's therapeutic potential. For derivatives of this compound and other novel chemical entities, a deep understanding of both the strengths and limitations of in vitro and in vivo methodologies is paramount. By carefully designing experiments, critically evaluating data, and embracing an integrated research approach, scientists can more effectively bridge the gap between the benchtop and the bedside, ultimately accelerating the development of new and life-saving medicines.
References
A Senior Application Scientist's Guide to Benchmarking Novel 5-Methylpyridin-3-amine Hydrochloride Derivatives Against Established Kinase Inhibitors
Introduction: The Quest for Superior Kinase Inhibitors
In the landscape of modern therapeutics, particularly within oncology, protein kinases have emerged as pivotal drug targets.[1] The dysregulation of these enzymes is a hallmark of numerous diseases, and the development of small molecule kinase inhibitors has transformed patient outcomes in many cases.[2] The aminopyridine scaffold is a well-established pharmacophore in many successful kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. This guide focuses on a specific, promising chemical series: derivatives of 5-Methylpyridin-3-amine hydrochloride (5-MPD). As a versatile building block, 5-MPD offers a unique structural foundation for developing novel compounds with potentially enhanced biological activity and specificity.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on establishing a rigorous, multi-tiered benchmarking strategy. Our objective is to systematically evaluate the performance of novel 5-MPD derivatives against current standards of care, specifically FDA-approved kinase inhibitors. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system designed to generate robust, comparable, and decision-driving data.
Pillar 1: A Phased Benchmarking and Drug Candidate Selection Workflow
The path from a novel compound to a viable drug candidate is paved with systematic evaluation. A phased approach is critical to conserve resources by eliminating less promising compounds early and focusing intensive efforts on those with the highest potential. The workflow begins with high-throughput in vitro screens to assess primary potency and selectivity, progresses to cell-based assays to confirm on-target activity in a biological context, and culminates in in vivo studies to evaluate efficacy and pharmacokinetic properties.
Caption: Phased workflow for benchmarking novel kinase inhibitors.
Pillar 2: Selecting Appropriate Comparators
The choice of benchmark drugs is critical for contextualizing the performance of novel 5-MPD derivatives. The selected comparators should be well-characterized, clinically relevant, and ideally, target the same kinase or pathway as the novel compounds. For the purpose of this guide, we will assume our 5-MPD derivatives are designed to target the Epidermal Growth Factor Receptor (EGFR) kinase, a common target in non-small cell lung cancer (NSCLC).[2]
Selected Benchmark Drugs:
-
Gefitinib: A first-generation, FDA-approved EGFR inhibitor.
-
Osimertinib: A third-generation, FDA-approved EGFR inhibitor that is also effective against resistance mutations.
This selection allows for benchmarking against both an established standard and a next-generation therapeutic, providing a comprehensive performance context.
Part 1: In Vitro and Cellular Benchmarking
Biochemical Kinase Assays: The Litmus Test for Potency
Expertise & Causality: The first critical step is to determine if the novel compounds directly inhibit the enzymatic activity of the target kinase in a cell-free system.[5][6] This biochemical assay provides a clean measure of potency (typically as an IC50 value - the concentration required to inhibit 50% of the enzyme's activity) without the complexities of cellular uptake, metabolism, or efflux.[7] Utilizing an ATP concentration at or near the Km for the specific kinase is crucial for generating comparable and physiologically relevant IC50 values.[7]
Hypothetical Data: EGFR Kinase Inhibition
| Compound | IC50 (nM) vs. Wild-Type EGFR | Selectivity vs. Kinase X (Fold) | Selectivity vs. Kinase Y (Fold) |
| 5-MPD-001 | 15 | >100 | >100 |
| 5-MPD-002 | 5 | >200 | >150 |
| Gefitinib | 25 | >100 | >80 |
| Osimertinib | 1 | >500 | >500 |
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
-
Reagent Preparation: Prepare assay buffer, recombinant human EGFR kinase, a suitable peptide substrate, and ATP.
-
Compound Plating: Serially dilute the 5-MPD derivatives and benchmark drugs in DMSO, then transfer to a 384-well assay plate.
-
Kinase Reaction: Add the EGFR kinase and substrate solution to the wells. Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate Reaction: Add ATP solution to start the phosphorylation reaction. The final ATP concentration should be at the known Km for EGFR. Incubate for 1 hour at 37°C.
-
Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and converts the ADP produced by the kinase reaction into a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assays: Assessing Cellular Impact
Expertise & Causality: While a low biochemical IC50 is essential, it does not guarantee efficacy in a living system. A compound must be able to penetrate the cell membrane, remain stable, and engage its target to exert a biological effect. Cell viability assays, such as the MTT or XTT assay, measure the metabolic activity of a cell population and serve as an excellent proxy for cytotoxicity and anti-proliferative effects.[8][9] Comparing the biochemical IC50 to the cellular EC50 (effective concentration to achieve 50% of the maximal response) provides the first clue to a compound's cell permeability and bioavailability.
Hypothetical Data: Anti-Proliferative Activity in NCI-H1975 (EGFR-mutant) Cell Line
| Compound | EC50 (nM) |
| 5-MPD-001 | 45 |
| 5-MPD-002 | 12 |
| Gefitinib | >5000 |
| Osimertinib | 15 |
Experimental Protocol: XTT Cell Viability Assay
This protocol is adapted from established methodologies.
-
Cell Seeding: Seed NCI-H1975 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 5-MPD derivatives and benchmark drugs for 72 hours.
-
Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.
-
Incubation: Add 50 µL of the XTT labeling mixture to each well. Incubate the plate for 4 hours at 37°C in a CO2 incubator. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange formazan product.[9]
-
Data Acquisition: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.
-
Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine EC50 values by fitting the data to a dose-response curve.
Western Blot: Confirming Mechanism of Action
Expertise & Causality: A reduction in cell viability is a desired outcome, but it is crucial to confirm that this effect is due to the intended mechanism of action—in this case, the inhibition of EGFR signaling. Western blotting is a powerful technique to visualize the phosphorylation status of the target kinase and its downstream effectors.[10][11] A potent and specific EGFR inhibitor should reduce the autophosphorylation of EGFR (p-EGFR) and the phosphorylation of downstream proteins like AKT (p-AKT) without affecting the total protein levels of EGFR or AKT.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Experimental Protocol: Western Blot for Phospho-EGFR
This protocol is a standard procedure in molecular biology.[12][13]
-
Sample Preparation: Seed NCI-H1975 cells and grow to 80% confluency. Treat cells with the test compounds (at 1x, 5x, and 10x their respective EC50 values) for 2 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in loading buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR, total EGFR, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After a final wash, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.
Part 2: In Vivo Benchmarking
Pharmacokinetic (PK) Profiling
Expertise & Causality: A compound's behavior in a living organism is dictated by its pharmacokinetics (PK)—its absorption, distribution, metabolism, and excretion (ADME).[14][15] A lead candidate must have a suitable PK profile, including adequate exposure (Area Under the Curve, AUC) and a reasonable half-life, to maintain therapeutic concentrations at the target site.[14] Early PK screening in animal models like mice is essential to select compounds with favorable drug-like properties for more extensive efficacy studies.[16][17]
Hypothetical Data: Mouse Pharmacokinetics (10 mg/kg Oral Dosing)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| 5-MPD-002 | 1250 | 2 | 8500 | 6 |
| Osimertinib | 980 | 4 | 11200 | 8 |
Experimental Protocol: Mouse Pharmacokinetic Study (High-Level Overview)
-
Dosing: Administer the compound (e.g., 5-MPD-002) to a cohort of mice (typically n=3 per timepoint) via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.
-
Plasma Preparation: Process the blood to isolate plasma.
-
Bioanalysis: Extract the drug from the plasma and quantify its concentration using liquid chromatography-mass spectrometry (LC-MS).
-
PK Parameter Calculation: Plot the plasma concentration versus time and use software to calculate key PK parameters like Cmax, Tmax, AUC, and half-life.[14]
In Vivo Efficacy: The Xenograft Model
Expertise & Causality: The ultimate preclinical test is whether a compound can inhibit tumor growth in a living animal.[18] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunocompromised mice, are a standard and valuable tool for assessing in vivo anti-tumor efficacy.[19][20][21] This model integrates the complexities of drug delivery, metabolism, and tumor microenvironment interactions.
Caption: Workflow for a cell line-derived xenograft (CDX) efficacy study.
Hypothetical Data: NCI-H1975 Xenograft Efficacy
| Treatment Group (Dose) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | 1550 | - |
| 5-MPD-002 (25 mg/kg) | 420 | 73% |
| Osimertinib (25 mg/kg) | 310 | 80% |
Experimental Protocol: In Vivo Xenograft Study (High-Level Overview)
-
Cell Implantation: Subcutaneously implant NCI-H1975 human cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).[19]
-
Tumor Growth: Monitor tumor growth until they reach an average size of 150-200 mm³.
-
Randomization: Randomize the animals into treatment cohorts (e.g., Vehicle control, 5-MPD-002, Osimertinib).
-
Dosing: Administer the compounds daily via oral gavage at a predetermined dose based on PK and tolerability studies.
-
Monitoring: Measure tumor dimensions with calipers and animal body weights 2-3 times per week to monitor efficacy and toxicity.
-
Endpoint: Continue the study for a set duration (e.g., 21 days) or until tumors in the control group reach a predetermined size limit.
-
Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
This guide outlines a logical and robust framework for benchmarking novel this compound derivatives against established drugs. By progressing systematically from cell-free biochemical assays to complex in vivo models, researchers can build a comprehensive data package that clearly defines the potency, mechanism of action, and therapeutic potential of new chemical entities. The hypothetical data presented for our lead candidate, 5-MPD-002, demonstrates performance comparable to the next-generation standard of care, Osimertinib, thereby validating it as a strong candidate for further preclinical development. This structured, data-driven approach is fundamental to identifying truly differentiated medicines and accelerating their path to the clinic.
References
- 1. Inhibitors Approved for Clinical Use | MRC PPU [ppu.mrc.ac.uk]
- 2. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 16. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 17. researchgate.net [researchgate.net]
- 18. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. criver.com [criver.com]
A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Variability of 5-Methylpyridin-3-amine hydrochloride
Introduction: The Unseen Variable in Synthesis
In the landscape of pharmaceutical research and drug development, the starting materials are the foundation upon which successful outcomes are built. 5-Methylpyridin-3-amine hydrochloride is a versatile intermediate utilized in the synthesis of a variety of bioactive molecules, particularly those targeting neurological disorders.[1] Its purity, consistency, and impurity profile are not mere specifications on a certificate of analysis; they are critical parameters that dictate the success, reproducibility, and safety of the entire synthetic pathway.
Batch-to-batch variability in such a crucial reagent can introduce unforeseen challenges, leading to inconsistent reaction yields, altered impurity profiles in the final active pharmaceutical ingredient (API), and potential downstream complications in biological assays.[2][3][4] The financial and time-related repercussions of a failed synthesis due to inconsistent starting material quality can be substantial. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the batch-to-batch variability of this compound. We will move beyond simple specification checks to a holistic, data-driven comparison, ensuring the reliability and consistency of your chemical processes.[5]
Understanding the "Why": Potential Sources of Variability
Manufacturing a chemical reagent is a multi-step process, and minor deviations at any stage can cascade into significant batch-to-batch differences.[6][7] For this compound, variability can be introduced from several sources:
-
Raw Material Quality: Impurities in the initial starting materials for the synthesis of 5-Methylpyridin-3-amine can carry through the process.[5]
-
Synthesis Route Deviations: Even minor changes in reaction conditions—temperature, pressure, reaction time, or catalyst efficiency—can alter the impurity profile.[8]
-
Work-up and Purification: Inconsistencies in crystallization, filtration, or drying processes can lead to different levels of residual solvents and inorganic impurities.
-
Storage and Handling: Improper storage conditions can lead to degradation over time, introducing new impurities.[9]
An Integrated Analytical Strategy for Variability Assessment
A robust assessment requires a multi-pronged analytical approach. No single technique can provide a complete picture. The following workflow outlines a systematic process for comparing different batches of this compound against a qualified reference standard.
Caption: Workflow for assessing batch-to-batch variability.
Experimental Protocols & Rationale
Here, we detail the core analytical techniques. The causality behind each choice is paramount: we are not just collecting data, but building a comprehensive quality profile.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
-
Expertise & Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds and for separating and quantifying related substance impurities.[10][11][12] A reverse-phase method is ideal for a polar compound like this compound, providing excellent resolution and robust performance. According to International Council for Harmonisation (ICH) guidelines, all impurities present at a level of 0.1% or higher should be identified and reported.[13]
-
Experimental Protocol:
-
System: HPLC with UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[14]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of each batch and the reference standard in 10 mL of Mobile Phase A to create a 1 mg/mL solution.
-
Analysis: Inject a blank (Mobile Phase A), the reference standard, and then each batch sample in duplicate.
-
Acceptance Criteria: Purity of ≥ 99.0%. Individual unknown impurities ≤ 0.10%. Total impurities ≤ 0.50%. The retention time of the main peak should match the reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
-
Expertise & Rationale: The synthesis and purification of this compound may involve organic solvents.[15] GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry to detect and quantify volatile and semi-volatile compounds.[16][17] This is crucial for identifying residual solvents, which are strictly controlled by ICH Q3C guidelines.[13]
-
Experimental Protocol:
-
System: GC with a Mass Spectrometric detector and a Headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Headspace Parameters: Vial equilibration at 80°C for 15 minutes.
-
Sample Preparation: Accurately weigh ~100 mg of each batch into a headspace vial. Add 1 mL of Dimethyl sulfoxide (DMSO).
-
Analysis: Analyze each sample. Identify peaks by comparing their mass spectra to a library (e.g., NIST) and retention times to a solvent standard mix.
-
Acceptance Criteria: Solvents must be below the limits specified in ICH Q3C. For example, Acetone ≤ 5000 ppm, Dichloromethane ≤ 600 ppm.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) for Structural Confirmation
-
Expertise & Rationale: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[18][19] It provides definitive confirmation that the primary chemical structure is correct and consistent across batches.[20][21] Any significant deviation in chemical shifts or the presence of unexpected signals would indicate a structural isomer or a significant impurity that might not be resolved by HPLC.
-
Experimental Protocol:
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated water (D₂O) or DMSO-d₆.
-
Sample Preparation: Dissolve 5-10 mg of each batch sample in ~0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C spectra for each batch and the reference standard.
-
Acceptance Criteria: The ¹H and ¹³C NMR spectra of each batch must be consistent with the structure of this compound and superimposable with the spectrum of the reference standard. No unassigned signals greater than 0.5% integration relative to the main compound signals should be present.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identity
-
Expertise & Rationale: FT-IR is a rapid and reliable technique for confirming the identity of a compound by analyzing its functional groups.[22][23][24] Each functional group absorbs infrared radiation at a characteristic frequency.[25] While not quantitative, it serves as an excellent identity check and can quickly flag a grossly impure or incorrect material.
-
Experimental Protocol:
-
System: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Acceptance Criteria: The FT-IR spectrum of each batch must be comparable to the reference standard, showing all characteristic peaks (e.g., N-H stretches, C-H stretches, aromatic C=C and C=N stretches).
-
Comparative Data Analysis
To illustrate the assessment, consider the following hypothetical data for three new batches (A, B, C) compared against a qualified Reference Standard.
Table 1: HPLC Purity and Impurity Profile
| Batch ID | Retention Time (min) | Purity (%) by Area | Individual Impurity >0.1% | Total Impurities (%) |
| Reference Std. | 5.21 | 99.85 | None | 0.15 |
| Batch A | 5.22 | 99.79 | None | 0.21 |
| Batch B | 5.21 | 98.54 | Yes (at 6.45 min, 0.81%) | 1.46 |
| Batch C | 5.23 | 99.51 | None | 0.49 |
Table 2: GC-MS Residual Solvents & Karl Fischer Water Content
| Batch ID | Acetone (ppm) | Dichloromethane (ppm) | Water Content (%) |
| Reference Std. | < 50 | < 10 | 0.08 |
| Batch A | 75 | < 10 | 0.11 |
| Batch B | 450 | 720 | 0.85 |
| Batch C | 1200 | 50 | 0.25 |
Analysis of Hypothetical Data:
-
Batch A: Performs very well. Purity is high, impurities are low, and residual solvents and water content are well within acceptable limits. This batch is acceptable.
-
Batch B: This batch should be rejected. The purity is below the typical 99.0% threshold, it contains a significant unknown impurity (0.81%), and the level of dichloromethane exceeds the ICH limit of 600 ppm. The high water content is also a concern.
-
Batch C: This batch is marginal. While purity and individual impurities are acceptable, the acetone level is elevated (though likely still below the 5000 ppm ICH limit). This might warrant further investigation or a discussion with the supplier, but it could be accepted depending on the criticality of the solvent for the downstream process.
Downstream Impact: Why Consistency is Paramount
The seemingly minor differences observed in the data tables can have significant consequences in a synthetic reaction.
Caption: Impact of starting material variability on a reaction.
An impurity in the starting material can act as a catalyst poison, participate in side reactions, or complicate the purification of the final product. The high level of "Impurity X" in Batch B could lead to lower yields and the formation of new, difficult-to-remove "Side Product Y," compromising the entire synthesis.
Conclusion
A thorough, multi-technique assessment of batch-to-batch variability is not an academic exercise but a critical component of risk management in research and development.[26] By implementing a rigorous analytical strategy encompassing chromatography (HPLC, GC-MS) and spectroscopy (NMR, FT-IR), scientists can ensure the consistency and quality of key intermediates like this compound. This proactive approach safeguards against failed experiments, ensures the reproducibility of synthetic routes, and ultimately contributes to the development of safe and effective pharmaceuticals. Relying solely on a supplier's Certificate of Analysis is insufficient; independent verification is essential for robust and reliable science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gspchem.com [gspchem.com]
- 5. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 6. myadlm.org [myadlm.org]
- 7. Analysis of short-term variation and long-term drift during reagent kit lot change in an NABL accredited clinical biochemistry laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 9. database.ich.org [database.ich.org]
- 10. helixchrom.com [helixchrom.com]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. jpionline.org [jpionline.org]
- 14. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. chembk.com [chembk.com]
- 16. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]
- 17. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 18. scilit.com [scilit.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jchps.com [jchps.com]
- 21. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 22. studylib.net [studylib.net]
- 23. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 24. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 25. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 26. clpmag.com [clpmag.com]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of 5-Methylpyridin-3-amine Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount. This extends beyond groundbreaking discoveries to the meticulous management of chemical reagents. The proper disposal of compounds like 5-Methylpyridin-3-amine hydrochloride (CAS No. 957065-90-6) is a critical pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before any handling or disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from analogous aminopyridine compounds, this compound should be treated as a hazardous substance with the following potential classifications:
-
Acute Toxicity (Oral): Likely harmful or toxic if swallowed.[1]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation or damage.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Given these hazards, all personnel must wear appropriate Personal Protective Equipment (PPE) when handling this compound.
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with dust or splashes, which can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | To prevent skin contact and subsequent irritation or absorption.[1][2] |
| Body Protection | A fully-buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. For larger quantities or potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge is recommended. | To avoid inhalation of dust or vapors that can cause respiratory tract irritation.[1] |
Disposal Protocol: A Step-by-Step Approach
The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[3]
Waste Segregation and Collection
Proper segregation is the first critical step in the disposal workflow.
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated items like weighing paper and pipette tips, in a designated, chemically compatible, and clearly labeled hazardous waste container.
-
The container must have a secure, tight-fitting lid to prevent the release of dust or vapors.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the CAS number (957065-90-6).
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
List all components of the solution on the label, including solvents and their approximate percentages.
-
Crucially, do not mix this waste with other waste streams unless compatibility is confirmed. Amines can react violently with incompatible materials.
-
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be considered for non-hazardous disposal.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., methanol or ethanol).
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.
-
Deface Label: After triple rinsing and allowing the container to dry completely, the original label must be fully defaced or removed.
-
Final Disposal: Once properly decontaminated and with the label removed, the container may be disposed of in the regular trash or recycled, in accordance with your institution's specific policies.
Regulatory Considerations and Final Disposal
As a pyridine derivative, this compound falls under specific regulatory oversight. Pyridine and its derivatives are listed by the U.S. Environmental Protection Agency (EPA) as hazardous waste. Specifically, pyridine is assigned the EPA hazardous waste number U196 .[4] Waste streams containing pyridine may also be classified as F005 hazardous waste.
The final disposal of the collected hazardous waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the pickup and disposal of this material.
The most common and environmentally sound method for the final disposal of pyridine-containing waste is controlled incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[4][5]
Spill Management and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: For any significant spill, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep the hood running.
-
Contain and Absorb: For small, manageable spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report all spills to your laboratory supervisor and your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.
References
Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Methylpyridin-3-amine hydrochloride
This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling 5-Methylpyridin-3-amine hydrochloride. As a crucial intermediate in pharmaceutical and agrochemical synthesis, its potent biological activity necessitates a rigorous and well-understood safety regimen.[1] This document moves beyond a simple checklist, explaining the causality behind each safety measure to build a culture of proactive and informed laboratory practice.
Hazard Identification: The Foundation of Safety
Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to a chemical's specific toxicological and physical hazards. This compound, like many aminopyridines, is a potent substance that presents significant health risks upon exposure.[2][3] The primary dangers are its acute toxicity via multiple routes, its irritant properties, and its potential for long-term organ damage.
A thorough risk assessment begins with understanding these intrinsic hazards, which are summarized below.
| Hazard Classification | GHS Hazard Statement | Significance for Handling |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[4][5] | All routes of exposure are dangerous. Preventing skin contact, inhalation of dust, and ingestion is critical. |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[4][6][7] | Direct contact can cause inflammation and damage, reinforcing the need for correct glove and body protection. |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation.[4][8][9] | The chemical poses a significant risk to vision. Splash-proof eye protection is mandatory. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[4][5][8][9] | Inhaling the solid dust can irritate the respiratory tract, necessitating engineering controls and/or respiratory protection. |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure.[4] | Chronic, low-level exposure must be avoided. The nervous system is a known target for related aminopyridines.[3] |
| Physical Hazard | Combustible Solid | While not a primary focus for PPE, be aware that the dust can form explosive mixtures with air upon intense heating.[4][10] |
It is crucial to recognize that PPE is the final barrier in a comprehensive safety strategy. The hierarchy of controls prioritizes eliminating or minimizing the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safer system designs over reliance on individual actions.
Core PPE Requirements: A Head-to-Toe Protocol
Based on the identified hazards, a specific and non-negotiable PPE ensemble is required. The following protocol outlines the minimum protection; specific laboratory conditions or procedures may warrant additional measures.
Respiratory Protection
The fine, solid nature of this compound makes it easy to aerosolize, posing a significant inhalation risk.[4][10][11]
-
Standard Operations: When handling the powder (e.g., weighing, transferring) inside a certified chemical fume hood, a NIOSH-approved N95 dust mask is the minimum requirement to prevent inhalation of fine particles.[8]
-
Outside of a Fume Hood or with Poor Ventilation: If engineering controls are inadequate or unavailable, a higher level of protection is mandatory. Use a NIOSH-approved air-purifying respirator (APR) with P100 (HEPA) filters.[12][13]
-
Spills or Emergencies: For cleaning up spills or in situations with high concentrations of airborne dust, a self-contained breathing apparatus (SCBA) may be necessary.[6][12]
Eye and Face Protection
Given the risk of serious eye damage, standard safety glasses are insufficient.[4][8][9]
-
Mandatory: Indirectly vented, chemical splash goggles that conform to ANSI Z87.1 standards must be worn at all times. These provide a seal around the eyes to protect from dust and splashes.
-
Recommended: When handling larger quantities (>10g) or performing operations with a higher splash potential (e.g., dissolving the compound), a full-face shield should be worn over the chemical splash goggles.[6][14]
Hand Protection
The chemical is toxic in contact with skin and causes irritation.[4][6] Therefore, proper glove selection is critical.
-
Glove Type: Nitrile gloves are the standard for incidental contact. Ensure they are of sufficient thickness (at least 4 mil).
-
Best Practice: Double-gloving is strongly recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Important: No glove material is impervious forever. For prolonged work, consult the glove manufacturer's chemical resistance data for aminopyridines. Discard and replace gloves immediately upon any sign of contamination.
Body Protection
Protecting skin from accidental contact is essential.
-
Standard: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
Enhanced Protection: For tasks involving larger quantities or a high risk of spills, supplement the lab coat with a chemical-resistant apron. For extensive spill cleanup, disposable chemical-resistant coveralls are necessary.[4][15]
Caption: A simplified workflow for selecting appropriate PPE based on the task.
Operational Plan: A Step-by-Step Guide
Adherence to a strict operational protocol minimizes the risk of exposure.
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[10][13]
-
Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[6][10]
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, waste containers) before retrieving the chemical.
-
Have spill cleanup materials readily available.
-
-
PPE Donning Sequence:
-
Put on inner gloves.
-
Don lab coat or coveralls.
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Don respiratory protection (if required).
-
Don eye and face protection.
-
-
Handling the Chemical:
-
PPE Doffing Sequence (to prevent cross-contamination):
-
Remove outer gloves, peeling them off without touching the exterior surface.
-
Remove face shield and goggles.
-
Remove lab coat or coveralls.
-
Remove respiratory protection.
-
Remove inner gloves.
-
Wash hands immediately and thoroughly.
-
Emergency Response and Disposal
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Exposure First Aid
Immediate action is required. Alert colleagues and call for medical assistance.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][11][17]
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][18]
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4][16]
Caption: A flowchart for immediate actions following an exposure incident.
Spill Cleanup
-
Small Spill (inside a fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Gently sweep or scoop the material into a labeled, sealable hazardous waste container.[10][16]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area.
-
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
This includes excess chemical, empty containers, used gloves, absorbent materials, and contaminated lab coats.
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's EHS office, following all local, regional, and national regulations.[4][10][18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. epa.gov [epa.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. lobachemie.com [lobachemie.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. echemi.com [echemi.com]
- 8. 3-氨基-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. geneseo.edu [geneseo.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. americanchemistry.com [americanchemistry.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
